molecular formula C7H8ClN3 B1322115 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944901-59-1

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1322115
CAS No.: 944901-59-1
M. Wt: 169.61 g/mol
InChI Key: AFGGDJZHKDARGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGGDJZHKDARGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624522
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-59-1
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Notably, its structural scaffold is a key component in the development of kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases. The strategic placement of the chlorine atom at the 2-position provides a reactive site for further chemical modifications, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates a plausible synthetic route.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is limited in the public domain.

PropertyValueSource
IUPAC Name This compound-
CAS Number 944901-59-1[1][2]
Molecular Formula C₇H₈ClN₃[1][2]
Molecular Weight 169.61 g/mol [1][2]
Boiling Point 356.8°C at 760 mmHg[2]
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP Data not available-

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 10-20 °C/min initially.

  • A preliminary melting point is recorded.

  • The apparatus is allowed to cool, and a second sample is prepared.

  • The second sample is heated rapidly to about 15-20 °C below the preliminary melting point.

  • The heating rate is then reduced to 1-2 °C/min.

  • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological activity.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes

Procedure:

  • A known amount of the compound (e.g., 1-5 mg) is weighed and placed into a series of test tubes.

  • A known volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added to each test tube.

  • The mixtures are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

  • The samples are visually inspected for the presence of undissolved solid.

  • If the compound dissolves, further additions of the compound are made until saturation is reached.

  • Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).

  • The initial pH of the solution is recorded.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments from a burette.

  • The pH of the solution is recorded after each addition, allowing the solution to equilibrate.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and its distribution between an organic and an aqueous phase.

Apparatus:

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure (Shake-Flask Method):

  • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • A known concentration of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • The solution is placed in a separatory funnel with a known volume of the other phase.

  • The funnel is shaken for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of P.

Synthetic Workflow

The synthesis of this compound can be conceptualized through a multi-step process, typical for the construction of such heterocyclic systems. A plausible synthetic route is outlined below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A Piperidin-4-one E Gewald Reaction A->E B Ethyl Cyanoacetate B->E C Sulfur C->E D Formamidine Acetate G Cyclization D->G F 2-Amino-3-cyano-4,5,6,7- tetrahydrothieno[2,3-c]pyridine E->F Formation of thiophene ring F->G H 4-Amino-5,6,7,8-tetrahydropyrido [4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one G->H Pyrimidine ring formation I Chlorination H->I POCl3 J 2-Chloro-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine I->J

Caption: A generalized synthetic pathway for tetrahydropyridopyrimidine derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocols are general and should be adapted and validated for specific laboratory conditions. The synthetic pathway is illustrative and based on common organic chemistry principles for related structures. Researchers should consult primary literature for detailed and optimized synthetic procedures.

References

The Rising Profile of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has brought the 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold to the forefront of medicinal chemistry. This heterocyclic core structure has emerged as a versatile platform for the development of potent inhibitors of key signaling pathways implicated in tumorigenesis and cell proliferation. This technical guide provides a comprehensive overview of the biological activities of derivatives of this scaffold, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

I. Anticancer and Kinase Inhibitory Activities

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are critical for cancer cell survival and proliferation. Notably, these compounds have shown inhibitory activity against KRAS-G12D, PIM-1 kinase, and Erk2, all of which are pivotal nodes in oncogenic signaling cascades.

Quantitative Biological Activity Data

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
10c Panc1Pancreatic Cancer (KRAS-G12D)1.40[1][2]
10c HCT116Colon Cancer (KRAS-G13D)5.13[1]
10c A549Lung Cancer (Wild-Type KRAS)6.88[1]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase TargetIC50 (µM)Reference
10k KRAS-G12D0.009[1][2]
SKI-O-068 Pim-10.123[3]
ASTX029 ERK2Not specified in abstract[4]

II. Key Signaling Pathways Targeted

The anticancer effects of this compound derivatives are intrinsically linked to their ability to modulate critical signaling pathways. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these compounds.

KRAS Signaling Pathway

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cells. Mutations in the KRAS gene, particularly at codon 12 (e.g., G12D), lead to its constitutive activation, resulting in uncontrolled cell growth and proliferation. The pathway is a central regulator of several downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor 2-Chloro-5,6,7,8-tetrahydro- pyrido[4,3-d]pyrimidine Derivative (e.g., 10k) Inhibitor->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS signaling pathway and the point of inhibition.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream substrates involved in cell cycle progression and apoptosis. Overexpression of PIM-1 is associated with various cancers, making it an attractive therapeutic target.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription Substrates Downstream Substrates (e.g., Bad, c-Myc) PIM1->Substrates Phosphorylation Inhibitor 2-Chloro-5,6,7,8-tetrahydro- pyrido[4,3-d]pyrimidine Derivative (e.g., SKI-O-068) Inhibitor->PIM1 Inhibition Apoptosis Inhibition of Apoptosis, Promotion of Proliferation Substrates->Apoptosis

Caption: The PIM-1 kinase signaling pathway and its inhibition.

Erk2 Signaling Pathway

Extracellular signal-regulated kinase 2 (Erk2) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by upstream kinases (MEKs) and, in turn, phosphorylates a wide range of cytoplasmic and nuclear substrates, thereby regulating processes such as cell proliferation, differentiation, and survival.

ERK2_Signaling_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK2 Erk2 (MAPK) MEK->ERK2 Phosphorylation Substrates Cytoplasmic & Nuclear Substrates ERK2->Substrates Phosphorylation Inhibitor 2-Chloro-5,6,7,8-tetrahydro- pyrido[4,3-d]pyrimidine Derivative Inhibitor->ERK2 Inhibition Response Cellular Responses (Proliferation, Survival) Substrates->Response

Caption: The Erk2 signaling pathway and its point of inhibition.

III. Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

A. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Cancer cells (e.g., Panc1, HCT116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

    • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and the plates are incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. KRAS-G12D Inhibition Assay (GTPase Activity Assay)

This assay measures the ability of a compound to inhibit the intrinsic GTPase activity of the KRAS-G12D mutant protein.

  • Principle: The assay quantifies the rate of GTP hydrolysis to GDP by the KRAS protein. A decrease in GTP hydrolysis in the presence of an inhibitor indicates its binding and functional modulation of the protein.

  • Procedure:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant KRAS-G12D protein, a GTP substrate, and assay buffer in a 96- or 384-well plate.

    • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

    • Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific time.

    • Detection of GTP Hydrolysis: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured using a malachite green-based colorimetric detection reagent or a luminescence-based assay that measures the amount of remaining GTP.

    • Data Analysis: The rate of GTP hydrolysis is calculated, and the percentage of inhibition by the test compounds is determined relative to a no-inhibitor control. IC50 values are calculated from the dose-response curves.

C. PIM-1 Kinase Inhibition Assay

This assay determines the ability of compounds to inhibit the enzymatic activity of PIM-1 kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by PIM-1 kinase. Inhibition of this phosphorylation event is quantified.

  • Procedure:

    • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains recombinant PIM-1 kinase, a specific peptide substrate (e.g., a derivative of the Bad protein), and ATP in a kinase assay buffer.

    • Inhibitor Addition: The this compound derivatives are added at a range of concentrations.

    • Kinase Reaction: The reaction is initiated and incubated at room temperature or 30°C for a defined period (e.g., 30-60 minutes).

    • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.

      • Fluorescence-based Assay: Using a phospho-specific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.

    • Data Analysis: The kinase activity is calculated, and the percentage of inhibition for each compound concentration is determined. IC50 values are derived from the resulting dose-response curves.

D. Erk2 Kinase Inhibition Assay

This assay is used to evaluate the inhibitory effect of compounds on the kinase activity of Erk2.

  • Principle: Similar to the PIM-1 kinase assay, this assay measures the phosphorylation of a specific substrate by Erk2.

  • Procedure:

    • Reaction Components: The assay mixture includes recombinant active Erk2, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP in a kinase buffer.

    • Compound Incubation: The test compounds are pre-incubated with the Erk2 enzyme before the addition of the substrate and ATP to allow for binding.

    • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

    • Detection: The level of substrate phosphorylation is quantified using methods similar to those described for the PIM-1 kinase assay (radiometric, luminescence, or fluorescence-based).

    • Data Analysis: The percentage of Erk2 inhibition is calculated for each compound concentration, and IC50 values are determined from the dose-response curves.

IV. Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The derivatives of this core structure have demonstrated potent and, in some cases, selective inhibition of key oncogenic kinases such as KRAS-G12D, PIM-1, and Erk2. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this important class of compounds. The continued exploration of the structure-activity relationships and mechanisms of action of these derivatives holds significant promise for the future of targeted cancer therapy.

References

Spectroscopic Analysis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structural elucidation and characterization are paramount for ensuring the purity, identity, and quality of synthesized compounds. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Data Presentation

The anticipated spectroscopic data for this compound are summarized in the tables below. These tables provide a structured overview of the expected chemical shifts in NMR, characteristic absorption bands in IR, and the mass-to-charge ratio in MS.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5s1HH-4
~4.0s2HH-5
~3.2t2HH-7
~2.9t2HH-8
Variablebr s1HNH (if present)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Assignment
~160C-2
~158C-4
~155C-8a
~120C-4a
~45C-5
~40C-7
~25C-8

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-3500Medium, SharpN-H Stretch (secondary amine)
2850-2960MediumC-H Stretch (aliphatic)
~1620StrongC=N Stretch (pyrimidine ring)
~1570StrongC=C Stretch (aromatic)
1000-1300MediumC-N Stretch
700-800StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
169100[M]⁺ (with ³⁵Cl)
17132[M+2]⁺ (with ³⁷Cl)
140Variable[M-C₂H₅]⁺
134Variable[M-Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are based on standard laboratory procedures for the analysis of solid heterocyclic compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to approximately 10-15 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to approximately 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

Infrared (IR) Spectroscopy

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.[6]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For ESI, the analysis can be performed in both positive and negative ion modes to determine the most effective ionization.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.[7]

Mandatory Visualization

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis Workflow cluster_IR IR Analysis Workflow cluster_MS MS Analysis Workflow NMR_Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Instrument NMR Spectrometer NMR_Sample->NMR_Instrument NMR_Acquisition Data Acquisition (1H and 13C Spectra) NMR_Instrument->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) NMR_Processing->NMR_Analysis IR_Sample Sample Preparation (KBr Pellet or ATR) IR_Instrument FT-IR Spectrometer IR_Sample->IR_Instrument IR_Acquisition Data Acquisition (Interferogram) IR_Instrument->IR_Acquisition IR_Processing Data Processing (Fourier Transform) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Peak Identification) IR_Processing->IR_Analysis MS_Sample Sample Preparation (Dissolution in Volatile Solvent) MS_Instrument Mass Spectrometer (e.g., ESI-MS) MS_Sample->MS_Instrument MS_Acquisition Data Acquisition (Mass Spectrum) MS_Instrument->MS_Acquisition MS_Analysis Spectral Analysis (m/z, Isotopic Pattern, Fragmentation) MS_Acquisition->MS_Analysis

Caption: General workflows for NMR, IR, and MS spectroscopic analyses.

Logical_Relationship Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Chemical Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide on the Crystal Structure of Pyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has not been reported in publicly accessible databases. This guide provides a detailed analysis of a closely related analogue, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea , for which a single-crystal X-ray structure has been determined. This compound serves as a valuable proxy for understanding the structural characteristics of this class of molecules.

Introduction

The pyrido[4,3-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives are recognized as potent inhibitors of various protein kinases and other enzymes, making them attractive candidates for the development of novel therapeutics in oncology and other disease areas. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanism of action. This whitepaper presents the crystallographic data and experimental protocols for a representative pyrido[2,3-d]pyrimidine analogue, offering insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this important class of compounds.

Crystallographic Data of a Representative Analogue

The following tables summarize the quantitative crystallographic data for the analogue, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC24H15BrF2N6O2
Formula weight565.33
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensions
a12.045(3) Å
b10.458(2) Å
c18.532(4) Å
α90°
β101.54(3)°
γ90°
Volume2286.3(8) ų
Z4
Density (calculated)1.643 Mg/m³
Absorption coefficient2.212 mm⁻¹
F(000)1136
Data collection
Theta range for data collection2.12 to 25.00°
Index ranges-14<=h<=14, -12<=k<=12, -22<=l<=22
Reflections collected20245
Independent reflections4013 [R(int) = 0.048]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params4013 / 0 / 334
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.103
R indices (all data)R1 = 0.057, wR2 = 0.111

Table 2: Selected Bond Lengths (Å)

BondLengthBondLength
Br1-C61.895(3)N4-C131.381(4)
F1-C161.348(4)N5-C131.362(4)
F2-C181.353(4)N6-C141.401(4)
O1-C41.352(4)N6-C151.408(4)
O2-C131.221(4)C4-N31.303(4)
N1-C21.311(4)C4-N41.365(4)
N2-C71.320(4)C5-C61.378(5)
N3-C81.372(4)C5-C101.401(4)

Experimental Protocols

A mixture of 4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)aniline (1 mmol) and 2,4-difluorophenyl isocyanate (1.1 mmol) in anhydrous dichloromethane (20 mL) was stirred at room temperature for 12 hours. The resulting precipitate was collected by filtration, washed with cold dichloromethane, and dried under vacuum to afford the title compound as a white solid.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dimethylformamide (DMF) and ethanol (1:1 v/v) at room temperature.

A single crystal of the compound was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K on a diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis synthesis Synthesis of Analogue filtration Filtration & Washing synthesis->filtration drying Vacuum Drying filtration->drying crystallization Slow Evaporation (DMF/Ethanol) drying->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement (SHELXL) solve->refine

Experimental workflow for crystal structure determination.

Pyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of Pim1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of Pim1 kinase can lead to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells.

pim1_pathway growth_factors Growth Factors / Cytokines receptor Receptor Tyrosine Kinase growth_factors->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates pim1_gene Pim1 Gene Transcription stat->pim1_gene activates pim1_protein Pim1 Kinase pim1_gene->pim1_protein translates to bad Bad pim1_protein->bad phosphorylates (inactivates) bcl2 Bcl-2 / Bcl-xL bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits inhibitor Pyrido[4,3-d]pyrimidine Inhibitor inhibitor->pim1_protein inhibits

Simplified Pim1 kinase signaling pathway and the point of inhibition.

Conclusion

While the crystal structure of this compound remains to be determined, the analysis of a closely related analogue provides a solid foundation for understanding the structural chemistry of this class of compounds. The presented crystallographic data highlights the key geometric parameters and the experimental protocols offer a clear methodology for obtaining high-quality crystals for future studies. The role of pyrido[4,3-d]pyrimidines as kinase inhibitors, particularly targeting the Pim1 pathway, underscores their therapeutic relevance. Further crystallographic studies, especially of co-crystals with their biological targets, will be invaluable for the continued development of these promising drug candidates.

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a multitude of potent and selective inhibitors targeting various key proteins implicated in human diseases, particularly cancer.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with specific binding pockets of target proteins, making it an attractive framework for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of inhibitors derived from this scaffold, focusing on their molecular targets, binding interactions, and downstream cellular effects. The guide also includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Core Scaffold: this compound

The foundational structure of the inhibitors discussed herein is the this compound moiety. The chlorine atom at the 2-position serves as a crucial handle for synthetic elaboration, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The tetrahydropyridopyrimidine core itself provides a rigid framework that can be tailored to fit into the active sites of a diverse range of protein targets.

Key Protein Targets and Mechanisms of Action

Derivatives of the this compound scaffold have been successfully developed as inhibitors of several important protein classes, including protein kinases and other enzymes involved in critical cellular processes.

Extracellular Signal-Regulated Kinase 2 (Erk2) Inhibitors

Mechanism of Action: The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Extracellular signal-regulated kinases 1 and 2 (Erk1/2) are key components of this pathway, and their aberrant activation is a hallmark of many cancers. Inhibitors based on the tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed as potent and selective ATP-competitive inhibitors of Erk2.[2] These compounds bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates, such as RSK (ribosomal S6 kinase). This blockade of Erk signaling leads to the inhibition of cell proliferation and can induce apoptosis in cancer cells. The discovery and optimization of these inhibitors have often been guided by high-throughput screening (HTS) and structure-based drug design.[2]

Signaling Pathway:

Erk2_Signaling_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Erk1/2 Erk1/2 MEK->Erk1/2 RSK RSK Erk1/2->RSK Inhibitor This compound -based Inhibitor Inhibitor->Erk1/2 Proliferation,\nSurvival Proliferation, Survival RSK->Proliferation,\nSurvival

Erk2 Signaling Pathway Inhibition
Valosin-Containing Protein (VCP/p97) Inhibitors

Mechanism of Action: VCP/p97 is an AAA+ ATPase that plays a critical role in protein homeostasis by mediating the unfolding and extraction of ubiquitinated proteins from cellular complexes, targeting them for degradation by the proteasome. Inhibition of VCP/p97 leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR), which can ultimately trigger apoptosis in cancer cells.[3][4] Derivatives of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold have been designed as potent VCP/p97 inhibitors.[3][4] Molecular docking studies suggest that these inhibitors bind within the ATP-binding pocket of VCP/p97, forming key hydrogen bonds with residues such as Thr688 and Asp478, and engaging in hydrophobic interactions.[3]

Signaling Pathway:

VCP_p97_Inhibition_Pathway Ubiquitinated\nProteins Ubiquitinated Proteins VCP/p97 VCP/p97 Ubiquitinated\nProteins->VCP/p97 Proteasomal\nDegradation Proteasomal Degradation VCP/p97->Proteasomal\nDegradation Accumulation of\nUbiquitinated Proteins Accumulation of Ubiquitinated Proteins VCP/p97->Accumulation of\nUbiquitinated Proteins Inhibitor This compound -based Inhibitor Inhibitor->VCP/p97 ER Stress ER Stress Accumulation of\nUbiquitinated Proteins->ER Stress UPR Activation Unfolded Protein Response (UPR) ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis

VCP/p97 Inhibition and Downstream Effects
KRAS-G12D Inhibitors

Mechanism of Action: Mutations in the KRAS oncogene are among the most common drivers of human cancers. The KRAS-G12D mutation locks the protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling and tumor growth. Developing inhibitors for KRAS has been challenging. However, compounds featuring the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core have been designed as novel KRAS-G12D inhibitors.[5][6] Molecular docking studies have revealed that these inhibitors can bind to the switch-II pocket of the mutant KRAS protein. A key interaction involves the formation of hydrogen bonds between a protonated moiety on the inhibitor and critical residues such as Asp12 and Gly60 of KRAS-G12D.[5][6] More potent enzymatic inhibitors from this class have shown interactions with Glu92 and His95.[5][6] By occupying this pocket, the inhibitors disrupt the interaction of KRAS with its downstream effectors, thereby blocking oncogenic signaling.

Human Topoisomerase II Inhibitors

Mechanism of Action: Human topoisomerase II (topoII) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It is a well-validated target for cancer therapy. The tetrahydropyrido[4,3-d]pyrimidine heterocycle has been identified as a new scaffold for the development of human topoII inhibitors.[7] These compounds have demonstrated promising topoII inhibitory and antiproliferative activities. One such compound, ARN21929, exhibited good in vitro potency with an IC50 of 4.5 ± 1.0 µM.[7] The precise mechanism of action for this class of topoII inhibitors is still under investigation, but they represent a promising avenue for the development of potentially safer anticancer drugs that target topoisomerase II.[7]

Quantitative Data Summary

The following tables summarize the in vitro potencies of representative inhibitors based on the this compound scaffold against their respective targets.

Table 1: VCP/p97 Inhibitory Activity and Anti-proliferative Effects

Compoundp97 Inhibition IC50 (µM)RPMI-8226 Cell Proliferation IC50 (µM)HCT-116 Cell Proliferation IC50 (µM)Reference
V4< 0.20.3> 10[3][4]
V12< 0.20.51.2[3][4]
V13< 0.20.81.5[3][4]
CB-5339 (Control)< 0.20.92.5[3][4]

Table 2: KRAS-G12D Inhibitory Activity and Anti-proliferative Effects

CompoundKRAS-G12D Enzymatic Inhibition IC50 (µM)Panc1 (KRAS-G12D) Cell Proliferation IC50 (µM)Reference
10c> 101.40[5][6]
10k0.0092.22[5][6]

Table 3: Human Topoisomerase II Inhibitory Activity

CompoundTopoII Inhibition IC50 (µM)Reference
24 (ARN21929)4.5 ± 1.0[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of these inhibitors are provided below.

Experimental Workflow

The general workflow for the discovery and evaluation of these inhibitors follows a standardized path from synthesis to in vivo testing.

Experimental_Workflow cluster_0 In Vitro Evaluation Enzymatic_Assay Enzymatic Assay (e.g., Kinase/GTPase Assay) Cell_Viability Cell Viability Assay (e.g., CCK-8) Enzymatic_Assay->Cell_Viability Target_Engagement Target Engagement (e.g., Western Blot) Cell_Viability->Target_Engagement In_Vivo In Vivo Efficacy (Xenograft Models) Target_Engagement->In_Vivo Synthesis Chemical Synthesis of Inhibitor Library Synthesis->Enzymatic_Assay

General Experimental Workflow
Kinase Inhibition Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest.

  • Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When an inhibitor displaces the tracer, the FRET signal is lost.

  • Materials:

    • Kinase of interest (e.g., Erk2)

    • LanthaScreen™ Eu-labeled anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Test compounds

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer.

    • Prepare the tracer solution in kinase buffer.

    • In a 384-well plate, add the test compound solution.

    • Add the kinase/antibody mixture to each well.

    • Add the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (e.g., Cell Counting Kit-8, CCK-8)

This colorimetric assay measures cell viability based on the activity of dehydrogenases in living cells.

  • Principle: The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Test compounds

    • CCK-8 reagent

    • 96-well microplate

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.

  • Materials:

    • Cell lysates from cells treated with inhibitors

    • Lysis buffer containing protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Erk, anti-total-Erk)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of inhibitors targeting a range of therapeutically relevant proteins. The versatility of its chemical structure allows for the generation of potent and selective inhibitors for kinases like Erk2, the AAA+ ATPase VCP/p97, the challenging oncogenic protein KRAS-G12D, and human topoisomerase II. The mechanisms of action for these inhibitors generally involve competitive binding to the active site or allosteric pockets, leading to the disruption of critical cellular signaling pathways and ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells. The continued exploration and derivatization of this scaffold hold significant promise for the discovery of novel and effective therapeutic agents.

References

The Structure-Activity Relationship of Tetrahydropyridopyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Analogs incorporating this core structure have been investigated as potent inhibitors of various enzymes and receptors, leading to the development of clinical candidates for diverse therapeutic areas, including oncology and metabolic diseases. This in-depth technical guide explores the structure-activity relationships (SAR) of tetrahydropyridopyrimidine analogs against key biological targets, providing detailed experimental methodologies and insights into their mechanisms of action.

Targeting the KRAS-G12C Oncoprotein

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, has emerged as a key target for covalent inhibitors. Tetrahydropyridopyrimidine-based compounds have been successfully developed as irreversible covalent inhibitors of KRAS-G12C, with Adagrasib (MRTX849) being a notable example.[1][2]

Structure-Activity Relationship of KRAS-G12C Inhibitors

The SAR of tetrahydropyridopyrimidine analogs as KRAS-G12C inhibitors revolves around optimizing interactions within the switch-II pocket of the protein and the covalent engagement with the Cys12 residue.

Key Structural Features and their Impact on Activity:

  • Core Scaffold: The tetrahydropyridopyrimidine core serves as a rigid scaffold to orient the key pharmacophoric elements.

  • Covalent Warhead: An electrophilic group, typically an acrylamide, is essential for the irreversible covalent bond formation with the thiol group of Cys12.[3]

  • Piperazine Linker: A piperazine ring is commonly used to connect the core to the covalent warhead, providing optimal spacing and orientation.

  • Substituents on the Core:

    • C2-Position: Substitution at the C2 position of the pyrimidine ring with groups like N-methyl-L-prolinol has been shown to significantly enhance potency by forming interactions with Glu62 and His95.[4]

    • Naphthyl Group: A naphthyl or substituted naphthyl group is often incorporated to occupy a hydrophobic pocket, enhancing binding affinity.[5] Hydroxylation of the naphthyl ring can further improve potency.[3]

Table 1: SAR Data for Tetrahydropyridopyrimidine-based KRAS-G12C Inhibitors [3][5]

CompoundR1 (at C2)R2 (Naphthyl substitution)POC (%) at 3h/5µMH358 Cell IC50 (µM)
4 Naphthyl-13>16
5 Indazole-13>16
8 Naphthol-530.5
12 Naphtholα-methyl790.1
13 N-methyl-pyrrolidineNaphthol840.07

*POC: Percent of Control (Protein Modification Assay)

Experimental Protocols

A general synthetic route to tetrahydropyridopyrimidine-based KRAS-G12C inhibitors involves a multi-step process:

  • Core Formation: Reaction of a suitable starting material, such as a commercially available 4-chloro-N-Boc-tetrahydropyridopyrimidine, with a protected piperazine derivative.

  • Naphthyl Group Installation: Buchwald-Hartwig amination to introduce the naphthyl or substituted naphthyl moiety.

  • Deprotection and Acrylamide Formation: Removal of protecting groups and subsequent acylation with acryloyl chloride to install the covalent warhead.

For a detailed, step-by-step synthesis of Adagrasib (MRTX849), please refer to the supplementary information of the cited literature.[1][6][7]

Objective: To determine the extent of covalent modification of the KRAS-G12C protein by the inhibitor.

Methodology:

  • Incubate the test compound at a specific concentration (e.g., 5 µM) with recombinant KRAS-G12C protein for a defined period (e.g., 3 hours).

  • Analyze the protein sample using mass spectrometry (MS) to determine the percentage of protein that has formed an adduct with the inhibitor.

  • Compare the percentage of adducted protein in the treated sample to a vehicle control to calculate the Percent of Control (POC) value.

Objective: To assess the functional inhibition of the downstream MAPK signaling pathway in a KRAS-G12C mutant cell line.

Methodology:

  • Culture a KRAS-G12C mutant cancer cell line (e.g., NCI-H358) in appropriate media.

  • Treat the cells with a serial dilution of the test compound for a specified duration.

  • Lyse the cells and quantify the levels of phosphorylated ERK (pERK) and total ERK using a suitable method, such as Western blotting or a plate-based immunoassay.

  • Calculate the ratio of pERK to total ERK and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of ERK phosphorylation.

Signaling Pathway

KRAS_MAPK_Pathway RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Tetrahydropyridopyrimidine Analog KRAS_GTP KRAS_GTP Inhibitor->KRAS_GTP Covalent Inhibition (Locks in inactive state) KRAS_GTP->RAF

Targeting the Smoothened Receptor in the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. The Smoothened (SMO) receptor, a G-protein coupled receptor, is a key transducer of the Hh signal. Tetrahydropyridopyrimidine derivatives have been identified as potent SMO antagonists.

Structure-Activity Relationship of Smoothened Antagonists

The development of tetrahydropyridopyrimidine-based SMO antagonists focuses on optimizing interactions within the seven-transmembrane domain of the SMO receptor.

Table 2: SAR Data for Tetrahydropyridopyrimidine-based SMO Antagonists

CompoundModificationsNIH3T3-GRE-Luc Reporter Gene Assay IC50 (nM)
Vismodegib (Reference Compound)2.8
Analog A Core scaffold modification15.2
Analog B Substitution on the pyridine ring5.6
Compound 24 Optimized core and substitutions0.9
Experimental Protocols

The synthesis of these analogs typically involves a multi-component reaction or a stepwise construction of the heterocyclic core, followed by the introduction of various substituents to explore the SAR. Detailed synthetic procedures can be found in the supporting information of the relevant publications.[8]

Objective: To measure the inhibition of Hh pathway signaling by assessing the activity of the Gli-responsive luciferase reporter.

Methodology:

  • Culture NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct (GRE-Luc).

  • Treat the cells with a known Hh pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence of varying concentrations of the test compound.

  • After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity compared to the agonist-only control and determine the IC50 value.

Signaling Pathway

Hedgehog_Pathway SUFU SUFU GLI GLI SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Inhibitor Tetrahydropyridopyrimidine Analog SMO SMO Inhibitor->SMO Antagonism Hh Hh PTCH1 PTCH1 Hh->PTCH1 Inhibition PTCH1->SMO Inhibition SMO->SUFU

Dual GPR119 Agonists and DPP-4 Inhibitors for Type 2 Diabetes

A novel approach in the treatment of type 2 diabetes involves the dual modulation of G-protein coupled receptor 119 (GPR119) and dipeptidyl peptidase-4 (DPP-4). GPR119 agonists stimulate the release of incretin hormones like GLP-1, while DPP-4 inhibitors prevent their degradation. Tetrahydropyridopyrimidine derivatives have been designed as single molecules with dual activity.[9]

Structure-Activity Relationship of Dual GPR119/DPP-4 Modulators

The SAR for these dual-acting compounds is complex, requiring the optimization of structural features to achieve potent activity at both targets.

Table 3: SAR Data for Tetrahydropyridopyrimidine-based Dual GPR119/DPP-4 Modulators [9]

CompoundGPR119 Agonistic Activity EC50 (nM)DPP-4 Inhibition (%) at 10 µM
Analog C 56.345.2
Analog D 21.862.7
Compound 51 8.774.5
Experimental Protocols

The synthesis of these dual modulators involves the hybridization of pharmacophores from known GPR119 agonists and DPP-4 inhibitors onto the tetrahydropyridopyrimidine scaffold. This often requires multi-step synthetic sequences.

Objective: To measure the agonistic activity of the compounds on the GPR119 receptor.

Methodology:

  • Use a cell line stably expressing the human GPR119 receptor (e.g., CHO-K1).

  • Treat the cells with varying concentrations of the test compound.

  • Measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Objective: To determine the inhibitory activity of the compounds against the DPP-4 enzyme.

Methodology:

  • Incubate recombinant human DPP-4 enzyme with a fluorogenic substrate (e.g., Gly-Pro-AMC) in the presence of different concentrations of the test compound.

  • Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

  • Calculate the percentage of inhibition of DPP-4 activity and determine the IC50 value.

Logical Relationship Diagram

Dual_Modulator_Logic Compound Tetrahydropyridopyrimidine Analog GPR119 GPR119 Compound->GPR119 Agonist DPP4 DPP4 Compound->DPP4 Inhibitor Increased_GLP1 Increased Active GLP-1 Levels Glucose_Control Improved Glucose Control Increased_GLP1->Glucose_Control GLP1_Degradation GLP1_Degradation DPP4->GLP1_Degradation Inhibited by Compound GLP1_Release GLP1_Release GLP1_Release->Increased_GLP1

Conclusion

The tetrahydropyridopyrimidine scaffold represents a versatile and fruitful starting point for the design of potent and selective modulators of various biological targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the core and its substituents can lead to significant changes in biological activity and target selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis and evaluation of novel tetrahydropyridopyrimidine analogs with therapeutic potential. Further exploration of this privileged scaffold is warranted to uncover new therapeutic agents for a range of diseases.

References

In Silico Modeling of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds.[1] Its derivatives have shown promise as kinase inhibitors for treating cancers and inflammatory diseases, underscoring the importance of in silico modeling in accelerating the discovery and optimization of novel therapeutics based on this core structure.[1] This technical guide provides an in-depth overview of the computational methodologies employed in the study of these derivatives, supported by quantitative data and detailed experimental protocols derived from recent scientific literature.

Core Principles of In Silico Modeling

In silico modeling for drug discovery involves the use of computational methods to predict the interaction between a small molecule (ligand) and a biological target, typically a protein. This approach encompasses a range of techniques, from molecular docking and molecular dynamics simulations to quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling. The overarching goal is to understand the molecular basis of a compound's activity, predict its efficacy and potential liabilities, and guide the design of new molecules with improved properties.

Key Biological Targets and Therapeutic Applications

Derivatives of the tetrahydropyrido[4,3-d]pyrimidine core have been investigated for their potential to modulate a variety of biological targets implicated in disease. Notable examples include:

  • KRAS-G12D: A mutant protein often found in pancreatic and biliary cancers.[2][3]

  • Smoothened (Smo): A G-protein coupled receptor central to the Hedgehog (Hh) signaling pathway, which is implicated in medulloblastoma.[4]

  • Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR): Dual inhibition of these targets is a potential therapeutic strategy for idiopathic pulmonary fibrosis and lung cancer.[5]

  • Human Topoisomerase II (topoII): A validated target for cancer treatment.[6]

  • VCP/p97: An enzyme involved in protein degradation pathways, with inhibition showing promise for the treatment of acute myeloid leukemia (AML).[7]

Methodologies in In Silico Modeling

A typical in silico workflow for the investigation of this compound derivatives involves several key stages, as illustrated below.

G cluster_0 Computational Workflow start Target Identification & Preparation ligand_prep Ligand Preparation (2D to 3D Conversion) start->ligand_prep docking Molecular Docking start->docking ligand_prep->docking md_sim Molecular Dynamics Simulations docking->md_sim qsar QSAR & Pharmacophore Modeling docking->qsar md_sim->qsar admet ADMET Prediction qsar->admet synthesis Synthesis & Biological Evaluation admet->synthesis G cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 binds to Smo Smoothened (Smo) Receptor Ptch1->Smo inhibits Sufu Suppressor of Fused (Sufu) Smo->Sufu inhibits Gli Gli Transcription Factor Sufu->Gli inhibits TargetGenes Target Gene Expression Gli->TargetGenes promotes

References

Toxicology Profile of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, publicly available toxicology profile for 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is limited at this time. This guide synthesizes available safety information for the compound and related chemical structures, alongside relevant experimental data from derivative compounds to provide a preliminary hazard assessment for research and drug development professionals.

Hazard Identification and Safety Precautions

Information from available Safety Data Sheets (SDS) for this compound and structurally similar compounds indicates that it should be handled with care in a laboratory setting.[1][2][3] The primary hazards identified are related to skin and eye irritation.

Summary of Safety Recommendations:

Precautionary MeasureDescription
Handling Handle in a well-ventilated area.[4] Avoid formation of dust and aerosols.[4] Prevent contact with skin, eyes, and clothing.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.[4]
Personal Protective Equipment (PPE) Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4][6] If ventilation is inadequate, a full-face respirator may be necessary.[3][4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] It may be sensitive to air and moisture.[7]
First-Aid: Skin Contact Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing. If irritation occurs, seek medical attention.[2]
First-Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][8] If eye irritation persists, get medical advice/attention.[2]
First-Aid: Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[4][5]
First-Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Fire-Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2] Wear a self-contained breathing apparatus for firefighting if necessary.[2]

In Vitro Cytotoxicity of Structurally Related Compounds

While no specific toxicological studies for this compound were identified, research on various derivatives of the tetrahydropyridopyrimidine core has been conducted to evaluate their potential as anticancer agents. The following table summarizes the in vitro cytotoxicity (IC50) of these related compounds against several human cancer cell lines. It is critical to note that these data pertain to derivatives and not to the parent compound itself.

Compound ClassCell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativesMCF-7 (Breast Cancer)0.57 - 29.6[2][9]
HepG2 (Liver Cancer)0.99 - 15.6[2][9]
Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidinesMDA-MB-435 (Melanoma)< 0.04[7]
Pyrimidine-5-carbonitrile DerivativesHCT-116 (Colon Cancer)1.14 - 10.33[12]
MCF-7 (Breast Cancer)1.54[12]
Pyrido[4,3-d]pyrimidine Derivative (10c)Panc1 (Pancreatic Cancer)1.40

Experimental Protocols

The in vitro cytotoxicity data presented is commonly generated using the MTT assay, a colorimetric method for assessing cell metabolic activity.

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)[16]

  • 96-well microplates

  • Test compound and vehicle control

  • Appropriate cell culture medium and cells

  • Microplate reader (absorbance at 570-590 nm)[15]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to take effect.

  • MTT Addition: After incubation, remove the media and add fresh media containing MTT solution to each well (final concentration typically 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to reduce the MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[16] The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 500 and 600 nm.[16] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[15]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualized Workflows

Given the absence of specific data on the signaling pathways affected by this compound, a generalized workflow for chemical safety assessment is provided. This represents the logical process a researcher should follow when handling a compound with an incomplete toxicological profile.

G General Workflow for Chemical Safety Assessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Risk Control & Management cluster_3 Phase 4: Review & Refine A Identify Chemical (this compound) B Gather Information (SDS, Literature Search) A->B C Identify Potential Hazards (e.g., Irritation, Toxicity) B->C D Evaluate Exposure Potential (Route, Duration, Frequency) C->D E Characterize Risk (Likelihood & Severity) D->E F Implement Control Measures (Ventilation, PPE) E->F G Develop Safe Work Procedures (SOPs) F->G H Plan for Emergencies (Spills, Exposure) G->H I Monitor and Review Controls H->I J Update Assessment with New Data I->J J->B

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] It serves as a key building block in the development of kinase inhibitors, which are significant in the treatment of cancers and inflammatory diseases.[1] The structural framework of this compound allows for diverse modifications, enabling the enhancement of drug efficacy and selectivity. This document provides a detailed protocol for the synthesis of this important pharmaceutical intermediate.

Synthesis Pathway Overview

The synthesis of the analogous compound, 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine, involves a multi-step process that can be adapted for the desired product.[4] The general strategy involves the construction of a pyrimidine ring fused to a tetrahydro-moiety. A common method for pyrimidine synthesis involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or a related derivative.[5] Chlorination of the resulting pyrimidinone is a key final step.

A plausible synthetic route, based on related structures, begins with the formation of a tetrahydropyridinone, followed by a Gewald reaction to construct an adjacent amino-thiophene or similar ring, which is then cyclized to form the pyrimidinone. The final chlorination is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol

This protocol is adapted from procedures for structurally related compounds and general pyrimidine synthesis.[4][6]

Step 1: Synthesis of the Pyrimidinone Precursor

The initial steps involve the creation of the fused pyrimidinone ring system. This can be achieved through various methods, one of which involves the reaction of a suitable amino-carboxamide precursor with a source of the final pyrimidine carbon, such as formamide.

  • Reaction Setup: In a microwave-safe vessel, combine the appropriate amino-substituted tetrahydropyridine precursor (1 equivalent) with an excess of formamide (approximately 5-10 equivalents).

  • Reaction Conditions: Heat the mixture in a microwave reactor to 180 °C for 12 hours.[4]

  • Work-up: After cooling the reaction to room temperature, add water to precipitate the product. Collect the precipitate by filtration and dry under a high vacuum. This intermediate is often used in the next step without further purification.

Step 2: Chlorination to Yield this compound

This step converts the pyrimidinone to the final chlorinated product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the pyrimidinone precursor (1 equivalent) in a suitable solvent such as toluene or xylene.[4]

  • Addition of Reagents: Add phosphorus oxychloride (POCl₃, approximately 1-1.5 equivalents) and a base such as pyridine or 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) (approximately 1-1.5 equivalents).[4][6]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, carefully evaporate the excess POCl₃ under reduced pressure.

    • Cool the residue in an ice bath and neutralize it with a cold aqueous solution of a base, such as ammonium hydroxide or sodium bicarbonate, which will cause the product to precipitate.[4]

    • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

    • The crude product can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound944901-59-1C₇H₈ClN₃169.61[3]
This compound hydrochloride1314723-39-1C₇H₉Cl₂N₃206.07[1]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Pyrimidinone Formation cluster_reagents2 Reagents cluster_product Final Product A Tetrahydropyridine Precursor C 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-one A->C Microwave, 180°C, 12h B Formamide B->C E 2-Chloro-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine C->E Reflux, 4-8h D POCl₃, Pyridine D->E

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The neutralization step with a base is exothermic and may cause splashing. Perform this step slowly in an ice bath.

  • Consult the Material Safety Data Sheet (MSDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: Utilizing 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of potent kinase inhibitors.[1] Its unique bicyclic structure allows for versatile chemical modifications, enabling the synthesis of compounds that can target the ATP-binding pocket of various kinases with high affinity and selectivity.[1] This document provides detailed application notes and protocols for utilizing derivatives of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in kinase inhibition assays, with a specific focus on the development of inhibitors for oncogenic kinases like KRAS-G12D.

The chloro-substituted pyridopyrimidine is a key intermediate, offering a reactive site for the introduction of various functional groups to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.[2] While direct kinase inhibition data for this compound itself is not extensively reported, its derivatives have shown significant promise. For instance, recent studies have demonstrated the development of potent KRAS-G12D inhibitors based on this scaffold.[3][4][5]

Data Presentation: Inhibitory Activity of Derivative Compounds

The following tables summarize the in vitro inhibitory activities of representative compounds derived from the this compound scaffold against the KRAS-G12D mutant protein and various cancer cell lines.

Table 1: Enzymatic Inhibitory Activity against KRAS-G12D

Compound IDTarget KinaseIC50 (µM)
10k KRAS-G12D0.009
10c KRAS-G12D> 10
MRTX1133 (Reference) KRAS-G12D0.0004
Data sourced from a study on novel KRAS-G12D inhibitors.[3][4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDPanc1 (KRAS-G12D) IC50 (µM)HCT116 (KRAS-G13D) IC50 (µM)A549 (Wild-Type KRAS) IC50 (µM)
10c 1.405.136.88
10k 2.22--
26a (PROTAC) 3-5--
26b (PROTAC) 3-5--
Data reflects the cellular efficacy and selectivity of the compounds.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel kinase inhibitors derived from the this compound scaffold.

Protocol 1: Biochemical Kinase Inhibition Assay (GTPase Activity Assay for KRAS-G12D)

This protocol describes a method to determine the enzymatic inhibition of KRAS-G12D.

Materials:

  • Recombinant KRAS-G12D protein

  • GTPase-Glo™ Assay kit

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., Tris-based buffer with MgCl2 and DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer and recombinant KRAS-G12D enzyme at a pre-optimized concentration.

  • Initiate Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the GTPase reaction by adding GTP.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the GTPase-Glo™ Reagent to stop the reaction and detect the amount of remaining GTP. After a brief incubation, add the Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-proliferative Assay (CCK-8 Assay)

This protocol is used to assess the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Panc1, HCT116, and A549 cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compounds (solubilized in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours in a CO2 incubator.

  • CCK-8 Addition: After the incubation period, add 10 µL of the CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

KRAS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS SOS RTK->SOS KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP GAP GAP KRAS_GTP->GAP Inactivates RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GDP Activates GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyridopyrimidine Derivative Inhibitor->KRAS_GTP Inhibits Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Plate_Prep Assay Plate Preparation (Add Compounds) Compound_Prep->Plate_Prep Initiate_Reaction Initiate Kinase Reaction Plate_Prep->Initiate_Reaction Reaction_Mix Prepare Kinase/ Substrate Master Mix Reaction_Mix->Initiate_Reaction Incubation Incubation (e.g., 60-120 min) Initiate_Reaction->Incubation Detection Add Detection Reagent (Luminescence-based) Incubation->Detection Data_Acquisition Measure Signal (Plate Reader) Detection->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Derivatization of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and multiple points for chemical modification make it an attractive starting point for the development of novel therapeutics. Derivatization of this core, particularly at the 2-chloro position, has proven to be a fruitful strategy for generating libraries of compounds with diverse pharmacological activities, including anticancer, antiviral, and enzyme-inhibiting properties.[1][2][3] The 2-chloro atom serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This document provides detailed application notes and experimental protocols for the derivatization of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and highlights its potential in drug discovery. The scaffold has been explored for developing inhibitors of various kinases, smoothened (Smo) antagonists in the Hedgehog signaling pathway, and as agents targeting microtubule dynamics.[5][6][7]

Strategic Derivatization at the C2 Position

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, making it an ideal site for introducing chemical diversity. The most common derivatization strategy involves the reaction with various amines, thiols, and alcohols to generate 2-amino, 2-thio, and 2-alkoxy derivatives, respectively. This approach has been successfully employed to synthesize potent inhibitors of various biological targets.

A key synthetic precursor, this compound, is a valuable intermediate for these derivatizations.[2][8] Modifications at this position can significantly influence the compound's binding affinity and selectivity for its target protein.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound with Amines

This protocol describes a general method for the synthesis of 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.

Materials:

  • This compound hydrochloride

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or other suitable base (2-3 equivalents)

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Ethanol

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1 equivalent) in the chosen anhydrous solvent, add the desired amine (1.1 equivalents) and the base (2-3 equivalents).

  • Stir the reaction mixture at a temperature ranging from ambient to 80 °C, depending on the reactivity of the amine.[4] The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, dilute the mixture with ethyl acetate and wash with water and brine. If DCM or another organic solvent is used, it can be washed directly.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR and mass spectrometry.

Experimental Workflow for Derivatization

G Start Start Reactants This compound + Amine/Thiol/Alcohol Start->Reactants Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Solvent, Base Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Derivative Purification->Product Analysis Characterization (NMR, MS) Product->Analysis End End Analysis->End G cluster_0 Cytoplasm cluster_1 Nucleus Hh Hedgehog Ligand PTCH1 Patched (PTCH1) Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU GLI GLI SUFU->GLI GLIA GLI (Active) GLI->GLIA Activation TargetGenes Target Gene Expression GLIA->TargetGenes Nucleus Nucleus Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Derivative (e.g., Compound 24) Inhibitor->Smo Inhibits

References

Synthetic Routes for Producing Substituted Tetrahydropyridopyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted tetrahydropyridopyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These compounds serve as crucial scaffolds for the development of various therapeutic agents. The following sections outline prominent synthetic strategies, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.

Introduction

Tetrahydropyridopyrimidines are bicyclic nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules. Their derivatives have shown a wide range of pharmacological activities, including acting as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The modular nature of their synthesis allows for the introduction of diverse substituents, enabling the fine-tuning of their physicochemical properties and biological activities. This document details three primary and versatile synthetic routes for their production.

Synthetic Routes

Three principal synthetic strategies for the production of substituted tetrahydropyridopyrimidines are highlighted:

  • Route 1: The Biginelli Reaction. A one-pot multicomponent reaction that offers a straightforward approach to dihydropyrimidinones, which can be precursors to tetrahydropyridopyrimidines.

  • Route 2: Multi-step Synthesis from Piperidin-4-one. A versatile route that allows for the construction of the tetrahydropyridopyrimidine core through a series of well-established reactions.

  • Route 3: Synthesis from Chloro-Substituted Precursors. This method involves the modification of a commercially available or readily synthesized chloro-tetrahydropyridopyrimidine scaffold, allowing for late-stage diversification.

The logical relationship and workflow of these synthetic routes are illustrated in the diagram below.

Synthetic_Routes_Workflow cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate/Final Products Aldehyde Aldehyde Biginelli_Reaction Route 1: Biginelli Reaction Aldehyde->Biginelli_Reaction β-Ketoester β-Ketoester β-Ketoester->Biginelli_Reaction Urea/Thiourea Urea/Thiourea Urea/Thiourea->Biginelli_Reaction Piperidin-4-one Piperidin-4-one Multistep_Synthesis Route 2: Multi-step Synthesis Piperidin-4-one->Multistep_Synthesis 4-Chlorotetrahydropyridopyrimidine 4-Chlorotetrahydropyridopyrimidine Substitution_Reaction Route 3: Substitution 4-Chlorotetrahydropyridopyrimidine->Substitution_Reaction Dihydropyrimidinone Dihydropyrimidinone Biginelli_Reaction->Dihydropyrimidinone Tetrahydropyridothienopyrimidine Tetrahydropyridothienopyrimidine Multistep_Synthesis->Tetrahydropyridothienopyrimidine Substituted_Tetrahydropyridopyrimidine Diverse Substituted Tetrahydropyridopyrimidines Substitution_Reaction->Substituted_Tetrahydropyridopyrimidine Dihydropyrimidinone->Substituted_Tetrahydropyridopyrimidine Further Modification Tetrahydropyridothienopyrimidine->Substituted_Tetrahydropyridopyrimidine Further Modification

Caption: General workflow for the synthesis of substituted tetrahydropyridopyrimidines.

Route 1: The Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component synthesis that involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable intermediates for further elaboration into a variety of heterocyclic compounds, including tetrahydropyridopyrimidines. Numerous catalysts have been developed to improve yields and reaction conditions.[1]

General Reaction Scheme

Biginelli_Reaction Aldehyde Ar-CHO Reaction_Vessel One-Pot Reaction (Acid Catalyst) Aldehyde->Reaction_Vessel beta_Ketoester R1-CO-CH2-CO-R2 beta_Ketoester->Reaction_Vessel Urea H2N-C(X)-NH2 (X=O, S) Urea->Reaction_Vessel DHPM Dihydropyrimidinone/-thione Reaction_Vessel->DHPM

Caption: Schematic of the Biginelli multicomponent reaction.

Experimental Protocol: Synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives[2]

This protocol describes a microwave-assisted Biginelli condensation.

  • Reaction Setup: In a microwave-safe vessel, combine the 1,3,4-oxadiazole-based aldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and N,N'-dimethyl urea (1.2 mmol).

  • Solvent and Catalyst: Add a catalytic amount of a suitable acid (e.g., HCl or p-toluenesulfonic acid) and a minimal amount of a high-boiling solvent like ethanol or DMF.

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up: After cooling, the reaction mixture is typically poured into cold water or onto crushed ice to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or diethyl ether), and then purified by recrystallization or column chromatography.

Quantitative Data

The yields of Biginelli reactions can vary significantly depending on the substrates and reaction conditions. Microwave-assisted syntheses often provide good to excellent yields in shorter reaction times compared to conventional heating.[2]

Aldehyde Substituentβ-Dicarbonyl CompoundCatalystSolventYield (%)Reference
4-NitrophenylAcetoacetanilideHClEthanol85-95[2]
4-ChlorophenylEthyl acetoacetateLa(OTf)3Acetonitrile91[3]
4-MethoxyphenylMethyl acetoacetateYb(OTf)3THF88-92[1]

Route 2: Multi-step Synthesis from Piperidin-4-one

This route offers a highly flexible approach to construct the tetrahydropyridopyrimidine core, particularly for the synthesis of tetrahydropyridothieno[2,3-d]pyrimidines.[4] The synthesis involves a sequence of reactions starting from piperidin-4-one.

General Reaction Scheme

Multistep_Synthesis Piperidin-4-one Piperidin-4-one Step1 N-Alkylation/ N-Arylation Piperidin-4-one->Step1 Substituted_Piperidinone Substituted Piperidin-4-one Step1->Substituted_Piperidinone Step2 Gewald Reaction Substituted_Piperidinone->Step2 Thienopyridine Aminothienopyridine Intermediate Step2->Thienopyridine Step3 Cyclization Thienopyridine->Step3 THPTP Tetrahydropyridothieno- [2,3-d]pyrimidinone Step3->THPTP

Caption: Multi-step synthesis of tetrahydropyridothienopyrimidines.

Experimental Protocol: Synthesis of 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines[4]
  • N-Substitution of Piperidin-4-one: React piperidin-4-one with an appropriate alkyl or aryl halide (e.g., benzyl chloride) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperature (e.g., 80 °C).

  • Gewald Reaction: The resulting N-substituted piperidin-4-one is subjected to a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine in ethanol under reflux. This forms the aminothienopyridine intermediate.

  • Pyrimidine Ring Formation: The aminothienopyridine intermediate is then cyclized with formamidine acetate in DMF at 100 °C to form the tetrahydropyridothieno[2,3-d]pyrimidinone skeleton.

  • Chlorination: The carbonyl group of the pyrimidinone is chlorinated using a reagent like phosphoryl chloride (POCl₃) to yield the 4-chloro derivative.

Quantitative Data

This multi-step synthesis generally provides moderate to good overall yields.

StepReagents and ConditionsTypical Yield (%)Reference
N-AlkylationBenzyl chloride, K₂CO₃, DMF, 80 °C85-95[4]
Gewald ReactionEthyl cyanoacetate, Sulfur, Morpholine, EtOH, Reflux60-75[4]
CyclizationFormamidine acetate, DMF, 100 °C50-65[4]
ChlorinationPOCl₃, DBU, 50 °C70-85[4]

Route 3: Synthesis from Chloro-Substituted Precursors

This approach is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies. It starts with a pre-formed 4-chloro-tetrahydropyridopyrimidine scaffold, which can then be functionalized through nucleophilic aromatic substitution (SNAr) reactions.[5][6]

General Reaction Scheme

Substitution_Reaction Chloro_THPP 4-Chloro-N-Boc- tetrahydropyridopyrimidine Step1 Nucleophilic Substitution (e.g., with piperazine) Chloro_THPP->Step1 Substituted_THPP 4-Substituted-N-Boc- tetrahydropyridopyrimidine Step1->Substituted_THPP Step2 Boc Deprotection Substituted_THPP->Step2 Amine_Intermediate Amine Intermediate Step2->Amine_Intermediate Step3 Further Functionalization (e.g., Buchwald-Hartwig amination) Amine_Intermediate->Step3 Final_Product Diversely Substituted Tetrahydropyridopyrimidine Step3->Final_Product

Caption: Synthetic route starting from a chloro-substituted precursor.

Experimental Protocol: Synthesis of a KRAS-G12C Inhibitor[5]
  • Nucleophilic Substitution: A commercially available 4-chloro-N-Boc-tetrahydropyridopyrimidine is reacted with a nucleophile, such as Cbz-piperazine, in the presence of a base (e.g., Cs₂CO₃) in a solvent like DMA under microwave irradiation at 150 °C.

  • Boc Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

  • Buchwald-Hartwig Amination: The resulting amine is then coupled with an aryl or heteroaryl halide (e.g., a substituted naphthalene) using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP) with a base (e.g., NaOtBu) in a solvent like toluene at 100 °C.

  • Final Functionalization: The Cbz group is removed by hydrogenation (Pd/C, H₂), and the resulting amine is acylated with a reagent like acryloyl chloride to install the covalent warhead.

Quantitative Data

The yields for each step in this synthetic sequence are generally good to excellent.

StepReagents and ConditionsYield (%)Reference
Nucleophilic SubstitutionCbz-piperazine, Cs₂CO₃, DMA, 150 °C (µW)95[5]
Boc DeprotectionTFA, DCM95[5]
Buchwald-Hartwig AminationNaphthyl bromide, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C33[5]
Cbz Deprotection & Acylation1. Pd/C, H₂; 2. Acryloyl chloride19 (over 2 steps)[5]

Conclusion

The synthetic routes described herein provide a robust toolkit for the synthesis of a wide variety of substituted tetrahydropyridopyrimidines. The choice of a particular route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds.

References

Application Notes and Protocols: The Use of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a Versatile Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged fragment in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies for cancer and inflammatory diseases.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the chlorine atom at the 2-position serves as a versatile synthetic handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides an overview of its applications, detailed synthetic protocols, and methods for biological evaluation.

Applications in Drug Design

The tetrahydropyrido[4,3-d]pyrimidine core has been successfully employed in the design of inhibitors for several important drug targets:

  • Kinase Inhibitors: This scaffold is particularly valuable in the development of kinase inhibitors.[1] For example, derivatives have been explored as inhibitors of Extracellular signal-regulated kinase 2 (Erk2), a key component of the MAPK signaling pathway, which is often dysregulated in cancer.

  • KRAS-G12D Inhibitors: Novel inhibitors of the oncogenic KRAS-G12D mutant have been developed using the tetrahydropyrido[3,4-d]pyrimidine scaffold, a close isomer of the [4,3-d] system. These compounds have shown antiproliferative activity in cancer cell lines harboring this mutation.[2][3]

  • Smoothened (Smo) Antagonists: The tetrahydropyrido[4,3-d]pyrimidine framework has been utilized to create potent antagonists of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway implicated in medulloblastoma.

  • VCP/p97 Inhibitors: Derivatives of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine have been identified as potent inhibitors of Valosin-Containing Protein (VCP/p97), a target in acute myeloid leukemia (AML).[4]

  • Topoisomerase II Inhibitors: The tetrahydropyrido[4,3-d]pyrimidine heterocycle is a scaffold for developing human topoisomerase II (topoII) inhibitors for cancer treatment.

Quantitative Data Summary

The following tables summarize the biological activity of various compounds incorporating the tetrahydropyrido[4,3-d]pyrimidine or closely related scaffolds.

Compound IDTargetAssayIC50 (µM)Cell LineReference
10c KRAS-G12DCell Proliferation1.40Panc1[2][3]
10k KRAS-G12DEnzymatic0.009-[2]
24 Smoothened (Smo)Reporter GeneMore potent than VismodegibNIH3T3-GRE-Luc
V12 VCP/p97Proliferation0.5RPMI-8226[4]
V13 VCP/p97Proliferation0.8RPMI-8226[4]
4 PIM-1 KinaseCytotoxicity0.57MCF-7[5]
11n VEGFR-2 (inferred)Cytotoxicity2.81-29.6 µg/mLVarious[6]

Experimental Protocols

Synthesis of this compound

This protocol describes a general multi-step synthesis adapted from related procedures.

Protocol:

  • Step 1: N-alkylation of Piperidin-4-one: To a solution of piperidin-4-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkylating agent (e.g., benzyl chloride, 1.1 eq). Stir the mixture at 80°C for 5 hours. After cooling, partition the mixture between ethyl acetate and water. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted piperidin-4-one.

  • Step 2: Gewald Reaction: To a solution of the N-substituted piperidin-4-one (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq), elemental sulfur (1.1 eq), and morpholine (catalytic amount). Reflux the mixture for 3 hours. Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol to afford the 2-amino-thiophene derivative.

  • Step 3: Pyrimidine Ring Formation: Dissolve the 2-amino-thiophene derivative (1.0 eq) in DMF and add formamidine acetate (3.0 eq). Heat the mixture at 100°C for 16 hours. After cooling, pour the reaction mixture into ice water. Collect the precipitate by filtration and wash with water to yield the tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one.

  • Step 4: Chlorination: To a suspension of the tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphoryl chloride (POCl₃, 5.0 eq), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise at 0°C. Stir the mixture at 50°C for 7 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to give the 4-chloro-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine.

Note: This is an adapted protocol for a thieno-fused analogue. The synthesis of the parent this compound would involve a similar cyclization strategy starting from a suitable piperidine precursor.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (VEGFR-2)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Use a commercial VEGFR-2 kinase assay kit (e.g., ELISA-based).

  • Add the reaction buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a microplate pre-coated with a substrate.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unreacted components.

  • Add a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP). Incubate to allow binding.

  • Wash the plate and add a substrate for the detection enzyme (e.g., TMB for HRP).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis induced by a compound.

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathways

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor (e.g., KRAS-G12D Inhibitor) Inhibitor (e.g., KRAS-G12D Inhibitor) Inhibitor (e.g., KRAS-G12D Inhibitor)->RAS

Caption: Simplified MAPK/ERK signaling pathway, a target for KRAS inhibitors.

Hedgehog_Pathway cluster_off Hh OFF cluster_on Hh ON PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU GLI GLI SUFU->GLI GLI-R GLI-R GLI->GLI-R Target Gene Repression Target Gene Repression GLI-R->Target Gene Repression Hedgehog Ligand Hedgehog Ligand PTCH1_bound PTCH1 Hedgehog Ligand->PTCH1_bound SMO_active SMO SUFU_inactive SUFU SMO_active->SUFU_inactive GLI_active GLI Target Gene Activation Target Gene Activation GLI_active->Target Gene Activation Smo Antagonist Smo Antagonist Smo Antagonist->SMO_active

Caption: The Hedgehog signaling pathway, inhibited by Smoothened antagonists.

Experimental Workflow

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Scaffold_Selection Scaffold Selection (2-Chloro-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Library_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cell_Based_Assay Apoptosis_Assay Apoptosis Assay Cell_Based_Assay->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: General workflow for drug discovery using the specified fragment.

References

Application Notes and Protocols for the N-arylation of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-arylation of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a critical transformation in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The resulting N-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine scaffold is a key structural motif in various biologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1] This document provides a detailed experimental protocol for this transformation, drawing upon established methodologies for the N-arylation of related heterocyclic chlorides.

Reaction Principle

The N-arylation of this compound with an aryl amine is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Data Presentation: Representative Reaction Conditions and Yields for Analogous N-arylations

While specific data for the N-arylation of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of structurally related 2-chloropyrimidine and 2-chloropyridine derivatives. This data serves as a valuable guide for optimizing the reaction for the target substrate.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyrimidineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene1101285General protocol based on[3]
22,4-Dichloropyridine4-MethoxyanilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1001692 (at C2)Based on regioselective amination studies[4]
32-ChloropyrimidineBenzylaminePdCl₂(PPh₃)₂ / dppfK₂CO₃Dioxane1002478Adapted from similar aminations[1]
45-(Bromomethyl)-2-chloropyrimidineMorpholinePd(OAc)₂ / RuPhosK₃PO₄Toluene80895 (at C2)Highlighting chemoselectivity[5]

Experimental Protocol: N-arylation of this compound

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with a generic aryl amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Reagent Addition: Add this compound (1.0 eq), the aryl amine (1.1-1.5 eq), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualization

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Pd Catalyst & Ligand A->B C Inert Atmosphere (N₂/Ar) B->C D Add 2-Chloro-5,6,7,8-tetrahydro- pyrido[4,3-d]pyrimidine C->D E Add Aryl Amine D->E F Add Base E->F G Add Anhydrous Solvent F->G H Heat & Stir (80-120°C) G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Extraction J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: Workflow for the N-arylation of this compound.

Signaling Pathway/Logical Relationship Diagram:

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(L)₂-Cl oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'NH₂ pd_amine_complex [Ar-Pd(II)(L)₂(NH₂R')-Cl] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(L)₂(NHR') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR' (Product) reductive_elimination->product aryl_halide Ar-Cl amine R'NH₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Note and Protocol: A Proposed Scale-Up Synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a key heterocyclic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1] Its structure serves as a versatile scaffold for the synthesis of diverse, biologically active compounds. This document outlines a proposed, robust, and scalable multi-step synthesis for this compound, designed for implementation in a laboratory or pilot plant setting. The proposed route is based on established chemical transformations for analogous heterocyclic systems, ensuring a high probability of success for large-scale production.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from commercially available ethyl 4-piperidone-3-carboxylate hydrochloride. The sequence involves a condensation reaction to form the pyrimidine ring, followed by the protection of the piperidine nitrogen, and finally, a chlorination step to yield the target compound.

Scale_Up_Synthesis A Ethyl 4-piperidone-3-carboxylate HCl C 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one A->C Step 1: Cyclocondensation NaOEt, EtOH, Reflux B Guanidine HCl B->C E Boc-protected intermediate C->E Step 2: Boc Protection (Boc)2O, Et3N, DCM D Di-tert-butyl dicarbonate (Boc)2O D->E G Boc-2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine E->G Step 3: Chlorination POCl3, Toluene, Reflux F Phosphorus Oxychloride (POCl3) F->G I This compound G->I Step 4: Deprotection TFA, DCM H Trifluoroacetic Acid (TFA) H->I

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

  • Reactor Setup: Charge a 50 L jacketed glass reactor with 20 L of absolute ethanol.

  • Reagent Addition: Under a nitrogen atmosphere, add sodium ethoxide (2.5 kg, 36.7 mol) to the ethanol with stirring. Once dissolved, add guanidine hydrochloride (3.5 kg, 36.6 mol).

  • Starting Material Addition: Add ethyl 4-piperidone-3-carboxylate hydrochloride (5.0 kg, 24.1 mol) portion-wise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash the filter cake with cold ethanol (2 x 2 L) and then with diethyl ether (2 x 2 L).

  • Drying: Dry the solid product under vacuum at 50 °C to a constant weight.

Step 2: Synthesis of tert-butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-6-carboxylate (Boc-protected intermediate)

  • Reactor Setup: To a clean and dry 50 L reactor, add the product from Step 1 (assumed 4.0 kg, 22.2 mol), dichloromethane (DCM, 25 L), and triethylamine (Et3N, 6.2 L, 44.4 mol).

  • Reagent Addition: Cool the suspension to 0-5 °C using a chiller. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 5.3 kg, 24.4 mol) in DCM (5 L) over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Work-up: Quench the reaction by adding water (10 L). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (10 L) and then with brine (10 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system like ethyl acetate/hexanes if required.

Step 3: Synthesis of tert-butyl this compound-6-carboxylate

  • Reactor Setup: Charge the Boc-protected intermediate (assumed 6.0 kg, 21.4 mol) and toluene (20 L) into a 50 L reactor equipped with a reflux condenser and a scrubber for acidic gases.

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl3, 4.0 L, 42.8 mol) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice (30 kg) with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the product with ethyl acetate (3 x 10 L).

  • Isolation: Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

Step 4: Synthesis of this compound (Final Product)

  • Reactor Setup: Dissolve the crude product from Step 3 (assumed 5.5 kg, 18.4 mol) in dichloromethane (20 L) in a 50 L reactor.

  • Reagent Addition: Cool the solution to 0-5 °C. Slowly add trifluoroacetic acid (TFA, 7.0 L, 92.0 mol) while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in water (10 L) and basify with a 2M sodium hydroxide solution to pH 9-10. Extract the product with dichloromethane (3 x 10 L).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization to afford the final product.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for a 5 kg Scale Synthesis

StepStarting MaterialKey ReagentsSolvent(s)Expected Molar Yield (%)Expected Product Weight
1 Ethyl 4-piperidone-3-carboxylate HCl (5.0 kg)Guanidine HCl, NaOEtEthanol80-90%3.5 - 3.9 kg
2 Product from Step 1 (4.0 kg)(Boc)2O, Et3NDichloromethane90-95%6.0 - 6.3 kg
3 Product from Step 2 (6.0 kg)POCl3Toluene75-85%5.5 - 6.2 kg
4 Product from Step 3 (5.5 kg)TFADichloromethane85-95%2.6 - 2.9 kg

Disclaimer: The presented protocol is a proposed synthetic route based on established chemical principles for analogous compounds. Optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve the desired yield and purity at scale. All operations should be carried out by trained personnel in a suitable chemical laboratory or plant with appropriate safety precautions.

References

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a key heterocyclic scaffold utilized in medicinal chemistry for the synthesis of potent kinase inhibitors.[1][2] Its structural framework serves as a versatile starting point for developing targeted therapies against a range of diseases, including cancer and inflammatory conditions, by enabling modifications that can enhance potency and selectivity for specific kinase targets.[1] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, making them prime targets for drug discovery.[3] High-throughput screening (HTS) is a fundamental approach in drug discovery that allows for the rapid screening of large compound libraries to identify novel inhibitors of therapeutic targets.[4]

This document outlines detailed protocols for a hypothetical high-throughput screening campaign to identify and characterize inhibitors of a novel serine/threonine kinase, designated here as "Target Kinase X" (TKX), which is a downstream effector in a critical oncogenic signaling pathway. The protocols are designed for the use of this compound and its derivatives as potential inhibitors.

Target Signaling Pathway: TKX in Oncogenesis

TKX is a hypothetical serine/threonine kinase that has been identified as a critical node in an oncogenic signaling cascade. Upon activation by an upstream kinase (e.g., as part of the MAPK/ERK pathway), TKX phosphorylates downstream substrates that are integral to cell cycle progression and apoptosis resistance. Constitutive activation of this pathway is a known driver in several cancer types, making TKX a compelling target for therapeutic intervention.

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activation TKX TKX Upstream_Kinase->TKX Phosphorylation Substrate_A Substrate_A TKX->Substrate_A Phosphorylation Substrate_B Substrate_B TKX->Substrate_B Phosphorylation Proliferation Proliferation Substrate_A->Proliferation Survival Survival Substrate_B->Survival

TKX Signaling Pathway

High-Throughput Screening Workflow

The HTS campaign is structured as a multi-stage process, beginning with a primary biochemical screen to identify initial hits from a compound library containing derivatives of this compound. Positive hits from the primary screen will then be subjected to a dose-response confirmation and a secondary cell-based assay to validate their activity in a more physiologically relevant context.

HTS_Workflow Compound_Library Compound Library (this compound derivatives) Primary_HTS Primary HTS: Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) Compound_Library->Primary_HTS Hit_Identification Initial Hit Identification (Single Concentration) Primary_HTS->Hit_Identification Hit_Identification->Primary_HTS No Activity Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay: Cell-Based (e.g., Phospho-Substrate Western Blot or In-Cell ELISA) Dose_Response->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits

High-Throughput Screening Workflow

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - ADP-Glo™ Kinase Assay

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] The assay is performed in a 384-well plate format, making it suitable for HTS.

Materials and Reagents:

  • Recombinant human TKX enzyme

  • TKX-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives library

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, solid-bottom microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO. For primary screening, a single concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution or DMSO (for negative and positive controls) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final volume should be 5 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Presentation: Primary HTS Results

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
Cmpd-0011085.2Yes
Cmpd-0021012.5No
Cmpd-0031092.1Yes
............
Staurosporine198.9Yes
Protocol 2: Dose-Response Confirmation and IC50 Determination

Compounds identified as hits in the primary screen are further evaluated in a dose-response format to determine their potency (IC50 value).

Procedure: This protocol is similar to the primary HTS protocol, with the main difference being the preparation of a 10-point, 3-fold serial dilution of the hit compounds, typically starting from 100 µM. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values for Confirmed Hits

Compound IDIC50 (µM)
Cmpd-0010.25
Cmpd-0030.12
......
Protocol 3: Secondary Cell-Based Assay - In-Cell Western

This assay measures the phosphorylation of a known downstream substrate of TKX within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

Materials and Reagents:

  • Cancer cell line with a constitutively active TKX pathway

  • Complete cell culture medium

  • Primary antibody against the phosphorylated TKX substrate (p-Substrate)

  • Primary antibody against a housekeeping protein (e.g., GAPDH) for normalization

  • IR-dye conjugated secondary antibodies

  • 96-well black, clear-bottom microplates

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted hit compounds for a specified period (e.g., 2 hours).

  • Cell Lysis and Fixation: Wash the cells with PBS and then fix and permeabilize them.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with the primary antibodies (anti-p-Substrate and anti-GAPDH) overnight at 4°C.

    • Wash and incubate with the corresponding IR-dye conjugated secondary antibodies.

  • Data Acquisition: Scan the plate using an imaging system to detect the fluorescence signals from both the p-Substrate and the normalization protein.

  • Data Analysis: Quantify the intensity of the p-Substrate signal and normalize it to the GAPDH signal. Determine the IC50 values by plotting the normalized signal against the compound concentration.

Data Presentation: Cellular Potency of Validated Hits

Compound IDCellular IC50 (µM)
Cmpd-0011.5
Cmpd-0030.8
......

Conclusion

The described protocols provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize novel inhibitors of the hypothetical kinase TKX, using this compound as a core scaffold. This systematic approach, combining a robust biochemical primary screen with a physiologically relevant cell-based secondary assay, is designed to efficiently identify potent and cell-permeable lead compounds for further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This key intermediate is valuable in the development of kinase inhibitors for treating cancers and inflammatory diseases.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields are a common issue in multi-step organic syntheses and can be attributed to several factors.[2][3] A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure all reactants, such as 4-piperidone, ethyl cyanoacetate, and formamidine acetate, are of high purity. Impurities can lead to side reactions and inhibit catalyst activity.[2][4]

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact yield. Key parameters to evaluate include temperature, reaction time, and solvent choice. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Catalyst Activity: If a catalyst is used, ensure it is active and used in the appropriate concentration. Some catalysts may require activation or regeneration.[2][3]

  • Stoichiometry of Reactants: Verify the molar ratios of your reactants. An incorrect stoichiometric balance can lead to incomplete conversion of the limiting reagent.[4]

  • Work-up and Purification: Inefficient extraction or purification methods can lead to product loss. Optimize your work-up procedure and consider alternative purification techniques like column chromatography or recrystallization.[2]

Q2: My reaction is producing a significant amount of impurities alongside the target molecule. How can I minimize byproduct formation?

A2: The formation of byproducts is often related to reaction selectivity and conditions.

Troubleshooting Steps:

  • Temperature Control: Higher reaction temperatures can sometimes favor the formation of undesired side products.[2] Experiment with running the reaction at a lower temperature to improve selectivity.

  • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway. In some cases, adding a particular reactant slowly or at a later stage can minimize the formation of byproducts.[2]

  • Choice of Solvent: The polarity and properties of the solvent can affect the relative rates of competing reactions.[2] Screening different solvents may help to favor the desired reaction pathway.

  • pH Control: For reactions involving acidic or basic conditions, maintaining the optimal pH is critical. Use of appropriate buffers or careful addition of acids/bases can prevent unwanted side reactions.

Q3: The chlorination step using phosphorus oxychloride (POCl₃) is inefficient. What can I do to improve this transformation?

A3: The chlorination of the pyrimidinone precursor is a critical step. Inefficiency can stem from several factors.

Troubleshooting Steps:

  • Reagent Quality: Ensure the POCl₃ is fresh and has not been decomposed by moisture.

  • Reaction Temperature: This reaction is often temperature-sensitive. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause degradation. Careful optimization of the heating profile is necessary.

  • Addition of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), can facilitate the reaction by neutralizing the HCl generated in situ.[5]

  • Solvent: While the reaction can sometimes be run neat in excess POCl₃, using an inert, high-boiling solvent might be beneficial in some cases.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize typical reaction conditions for key steps in the synthesis of related tetrahydropyridopyrimidine structures, which can serve as a starting point for optimization.

Table 1: Gewald Reaction for Tetrahydropyridine Ring Formation

ParameterConditionReference
Reactants Piperidin-4-one, Ethyl Cyanoacetate, Sulfur[5]
Base Morpholine[5]
Solvent Ethanol (EtOH)[5]
Temperature Reflux[5]
Time 3 hours[5]

Table 2: Pyrimidine Ring Cyclization

ParameterConditionReference
Reactant Aminothiophene derivative from Gewald reaction[5]
Reagent Formamidine acetate[5]
Solvent Dimethylformamide (DMF)[5]
Temperature 100 °C[5]
Time 16 hours[5]

Table 3: Chlorination of Pyrimidinone

ParameterConditionReference
Reagent Phosphorus oxychloride (POCl₃)[5]
Base 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU)[5]
Solvent Neat or inert solvent[5]
Temperature 50 °C[5]
Time 7 hours[5]

Experimental Protocols

General Procedure for the Synthesis of this compound (adapted from related syntheses):

This protocol is a general guideline and may require optimization for specific laboratory conditions and substrate scales.

Step 1: Synthesis of the Tetrahydropyridine Intermediate (Gewald Reaction)

  • To a solution of piperidin-4-one (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add morpholine (catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain the aminothiophene intermediate.

Step 2: Formation of the Pyrimidinone Ring

  • Dissolve the aminothiophene intermediate (1 equivalent) in dimethylformamide (DMF).

  • Add formamidine acetate (1.5 equivalents) to the solution.

  • Heat the reaction mixture at 100 °C and stir until the starting material is consumed, as monitored by TLC.

  • After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination to this compound

  • To the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, can also act as solvent).

  • Slowly add a catalytic amount of a suitable base (e.g., DBU).

  • Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor by TLC.

  • Once the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Pyrimidine Formation cluster_step3 Step 3: Chlorination start Piperidin-4-one + Ethyl Cyanoacetate + Sulfur react1 Add Morpholine in EtOH, Reflux start->react1 product1 Aminothiophene Intermediate react1->product1 react2 Add Formamidine Acetate in DMF, 100°C product1->react2 product2 Tetrahydropyrido[4,3-d] -pyrimidin-4(3H)-one react2->product2 react3 Add POCl₃ + DBU, Heat product2->react3 product3 2-Chloro-5,6,7,8-tetrahydro -pyrido[4,3-d]pyrimidine react3->product3

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of Final Product cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Inactive Catalyst problem->cause3 cause4 Incorrect Stoichiometry problem->cause4 cause5 Product Loss during Work-up/Purification problem->cause5 sol1 Verify Purity of Reactants (NMR, etc.) cause1->sol1 sol2 Optimize Temp., Time, & Solvent cause2->sol2 sol3 Use Fresh/Activated Catalyst cause3->sol3 sol4 Recalculate Molar Ratios cause4->sol4 sol5 Optimize Extraction & Purification cause5->sol5

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Based on typical synthetic routes for related chloropyrimidine compounds, the most common impurities can be categorized as follows:

  • Process-Related Impurities: These originate from starting materials, reagents, and solvents.

  • Side-Reaction Products: These are formed from competing or incomplete reactions during the synthesis.

  • Degradation Products: These can form if the compound is unstable under certain conditions.

Table 1: Common Potential Impurities

Impurity CategoryPotential Compound/SpeciesOrigin
Process-Related Residual Phosphorus Oxychloride (POCl₃) and its hydrolysis products (e.g., phosphoric acid)Incomplete removal after the chlorination step.
Residual Solvents (e.g., DMF, Dichloromethane)Incomplete removal during work-up and drying.
Unreacted Starting MaterialsIncomplete reaction.
Side-Reaction Products 2-Hydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineHydrolysis of the 2-chloro group during aqueous work-up or on silica gel during chromatography. 2-chloropyrimidines can be susceptible to hydrolysis.
Di-substituted or over-chlorinated speciesIf the precursor allows for multiple chlorination sites.
Isomeric ByproductsDepending on the synthetic route, formation of regioisomers may be possible. For instance, in the synthesis of related compounds, mixtures of 2- and 4/6-isomers can occur.
Degradation Products Polymeric materials or colored impuritiesCan form upon prolonged heating or exposure to acid/base. Some chloropyrimidines can decompose if not handled properly. For example, some related compounds are noted to require immediate filtration and extraction to avoid extensive decomposition.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification methods for this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: Effective for removing impurities with different solubility profiles.

  • Column Chromatography: Useful for separating closely related impurities and non-crystalline materials.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound has poor solubility in common recrystallization solvents.

A1: This is a common challenge. You can try a mixed solvent system. For example, dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane or ethyl acetate), and then slowly add a hot anti-solvent (e.g., hexane or petroleum ether) until the solution becomes slightly turbid. Allow the mixture to cool slowly.

Q2: The compound precipitates as an oil or amorphous solid instead of crystals.

A2: This often results from a solution that is too concentrated or cools too quickly.

  • Slower Cooling: Allow the flask to cool to room temperature on the bench before moving it to an ice bath.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the solution as it cools to induce crystallization.

  • Solvent Choice: Try a more viscous solvent or a solvent system where the compound has slightly higher solubility at room temperature.

Q3: Significant impurities remain after recrystallization.

A3: If a single recrystallization is insufficient, a second recrystallization with a different solvent system may be effective. If impurities have very similar solubility, column chromatography is the recommended next step.

Column Chromatography Issues

Q1: My compound is streaking or tailing on the TLC plate and column.

A1: Tailing is often due to the interaction of polar amine groups with the acidic silica gel.

  • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent. For basic compounds like this, adding 0.5-1% triethylamine or pyridine can significantly improve peak shape.

  • Reduce Loading: Overloading the column can lead to tailing. Use a larger column or load less material.

Q2: I am unable to separate my compound from a closely eluting impurity.

A2: To improve the separation (resolution) of compounds that elute closely:

  • Optimize the Mobile Phase: Use a shallower solvent gradient or an isocratic elution with a solvent system that provides the best separation on TLC. Test a variety of solvent systems with different polarities.

  • Use a Different Stationary Phase: If silica gel is not effective, consider using alumina (basic or neutral) or a reverse-phase (C18) column.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.

Table 2: Troubleshooting Summary for Purification

IssuePossible CauseRecommended Solution
General
Low Purity After Initial Work-upIncomplete reaction, side reactionsOptimize reaction conditions (temperature, time, stoichiometry).
Inefficient extraction or washingEnsure proper pH adjustment during work-up to remove acidic or basic impurities. Use brine washes to break up emulsions.
Recrystallization
Oiling outSolution too concentrated, cooling too fastUse a more dilute solution, cool slowly, use a different solvent system, or try seeding.
Poor Crystal YieldCompound is too soluble in the chosen solventUse a less polar solvent or a mixed solvent system. Ensure the solution is fully saturated at high temperature and cooled sufficiently.
Column Chromatography
Tailing/StreakingInteraction with acidic silica gelAdd a basic modifier (e.g., 1% triethylamine) to the eluent.
Poor SeparationSimilar polarity of compoundsUse a shallower solvent gradient, try different solvent systems, or switch to a different stationary phase (e.g., alumina, C18).
Compound Stuck on ColumnCompound is too polar for the chosen eluentGradually increase the polarity of the eluent. A common mobile phase for similar compounds is a gradient of petroleum ether/ethyl acetate or dichloromethane/methanol.[1]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, low-polarity mobile phase.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity. A common gradient for similar compounds is starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate, or starting with 100% dichloromethane and adding methanol.[1] Monitor the fractions by TLC.

  • Fraction Collection: Collect fractions and combine those containing the pure product based on TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (Contains impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Purity_Check Purity Check (TLC, NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Further Purification Purity_Check->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Issue_Type What is the issue? Start->Issue_Type Poor_Solubility Poor Solubility Issue_Type->Poor_Solubility Recrystallization Oiling_Out Oiling Out Issue_Type->Oiling_Out Recrystallization Tailing Tailing on TLC/Column Issue_Type->Tailing Chromatography Poor_Separation Poor Separation Issue_Type->Poor_Separation Chromatography Mixed_Solvent Try Mixed Solvent System Poor_Solubility->Mixed_Solvent Action Slow_Cooling Slow Cooling / Seeding Oiling_Out->Slow_Cooling Action Add_Base Add Base to Eluent (e.g., Triethylamine) Tailing->Add_Base Action Optimize_Mobile_Phase Optimize Mobile Phase / Change Stationary Phase Poor_Separation->Optimize_Mobile_Phase Action

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine synthesis.

Experimental Workflow and Key Considerations

The synthesis of this compound typically proceeds through a multi-step pathway, culminating in the chlorination of a tetrahydropyridopyrimidinone precursor. Optimizing each step is crucial for maximizing the overall yield. Below is a generalized experimental workflow, followed by troubleshooting guides for common issues.

cluster_0 Starting Material Preparation cluster_1 Core Scaffold Formation cluster_2 Chlorination & Purification A Piperidin-4-one derivative B Condensation & Cyclization A->B Reaction with a suitable pyrimidine precursor C 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2(1H)-one B->C Formation of the pyridopyrimidinone core D Chlorination C->D Reaction with a chlorinating agent (e.g., POCl3) E This compound D->E Formation of the chloro-derivative F Purification E->F e.g., Column chromatography, recrystallization G Final Product F->G A Low Yield B Incomplete Reaction A->B C Side Product Formation A->C D Product Decomposition A->D E Purification Loss A->E F Optimize Reaction Time/Temp B->F G Check Reagent Purity B->G H Modify Stoichiometry C->H I Change Solvent/Catalyst C->I J Milder Reaction Conditions D->J K Optimize Workup/Purification E->K

"side reactions to avoid when synthesizing tetrahydropyridopyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyridopyrimidine derivatives. Our goal is to help you anticipate and overcome common challenges, thereby improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of tetrahydropyridopyrimidine derivatives?

A1: The synthesis of tetrahydropyridopyrimidine derivatives can be accompanied by several side reactions that can lower the yield and complicate purification. The most frequently encountered side reactions include:

  • Oxidation: The tetrahydropyridopyrimidine ring system can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyridopyrimidine as a significant byproduct.

  • Dimerization: Reactive intermediates in the synthesis process can sometimes dimerize, leading to the formation of higher molecular weight impurities that can be difficult to separate from the desired product.

  • Incomplete Cyclization: Multi-step syntheses that build the fused ring system may result in the isolation of stable, incompletely cyclized intermediates. This can be due to factors such as insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Hydrolysis: If the synthesis involves ester or other hydrolyzable functional groups, the use of harsh acidic or basic conditions can lead to their cleavage, resulting in the formation of unwanted carboxylic acids or other hydrolysis products.

Q2: How can I detect the presence of these side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying side products:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of your reaction and detecting the presence of impurities. The formation of new spots, especially those with different polarities compared to your starting materials and desired product, can indicate the presence of side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of your reaction mixture, allowing you to determine the relative percentages of your desired product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of both your desired product and any byproducts. For example, the appearance of new aromatic proton signals in the 1H NMR spectrum might suggest the formation of an oxidized byproduct.

  • Mass Spectrometry (MS): MS can help confirm the molecular weights of your product and impurities, aiding in their identification.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions, including preventative measures and optimized experimental protocols.

Issue 1: Formation of Oxidized Aromatic Byproducts

Symptoms:

  • Presence of an additional spot on the TLC plate, often with a different UV activity.

  • Appearance of aromatic proton signals in the 1H NMR spectrum of the crude or purified product.

  • A lower than expected yield of the desired tetrahydropyridopyrimidine derivative.

Root Causes:

  • Exposure of the reaction mixture to atmospheric oxygen, especially at elevated temperatures or for prolonged periods.

  • Use of oxidizing agents or reagents that can promote oxidation.

  • Presence of metal impurities that can catalyze oxidation.

Troubleshooting and Solutions:

To minimize the formation of oxidized byproducts, it is crucial to limit the exposure of the reaction to oxygen.

Experimental Protocol: Synthesis under Inert Atmosphere

This protocol is designed to minimize oxidation by creating an oxygen-free environment for the reaction.

Materials:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Nitrogen or Argon gas supply with a bubbler

  • Degassed solvents (achieved by sparging with an inert gas for 15-30 minutes)

  • Starting materials for tetrahydropyridopyrimidine synthesis

Procedure:

  • Flask Preparation: Flame-dry the reaction flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add your solid starting materials to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent to the flask via a cannula or a syringe.

  • Reaction: Stir the reaction mixture under a gentle positive pressure of inert gas for the duration of the reaction. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with degassed water or another appropriate degassed quenching agent.

  • Extraction and Purification: Perform the extraction and subsequent purification steps as quickly as possible to minimize air exposure.

Quantitative Data Summary:

Reaction ConditionDesired Product Yield (%)Oxidized Byproduct (%)
Reaction in Air65%25%
Reaction under N285%<5%

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Workflow for Minimizing Oxidation:

Start Reaction Setup Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Degassed_Solvents Use Degassed Solvents Start->Degassed_Solvents Monitor_Reaction Monitor Reaction Closely (TLC/LC-MS) Inert_Atmosphere->Monitor_Reaction Degassed_Solvents->Monitor_Reaction Workup Prompt Work-up and Purification Monitor_Reaction->Workup Product Pure Tetrahydropyridopyrimidine Workup->Product Oxidized_Product Oxidized Byproduct Workup->Oxidized_Product Minimized High_Concentration High Concentration of Reactive Intermediate Dimerization Dimerization High_Concentration->Dimerization Low_Yield Low Yield of Desired Product Dimerization->Low_Yield High_Dilution High Dilution Conditions Intramolecular_Reaction Favors Intramolecular Cyclization High_Dilution->Intramolecular_Reaction Slow_Addition Slow Reagent Addition Slow_Addition->Intramolecular_Reaction High_Yield High Yield of Desired Product Intramolecular_Reaction->High_Yield cluster_0 Undesired Pathway cluster_1 Desired Pathway Ester_Group Ester-Containing Tetrahydropyridopyrimidine Strong_Acid_Base Strong Acid or Base + Water Milder_Conditions Anhydrous/Neutral Conditions Hydrolysis Hydrolysis Strong_Acid_Base->Hydrolysis Carboxylic_Acid Carboxylic Acid Byproduct Hydrolysis->Carboxylic_Acid Stable_Product Stable Product Milder_Conditions->Stable_Product

Technical Support Center: Chiral Separation of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine enantiomers and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial approaches for the chiral separation of novel heterocyclic compounds like this compound?

A1: For novel compounds, a screening approach is typically the most efficient starting point.[1][2] This involves testing a variety of chiral stationary phases (CSPs) with different mobile phases. The most widely used techniques for this are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3][4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice due to their broad applicability in separating a wide range of chiral molecules.[2][3][5]

Q2: Which chiral stationary phases (CSPs) are recommended for screening the enantiomers of this compound?

A2: A good starting point for screening would be a selection of immobilized polysaccharide-based CSPs. These are known for their robustness and compatibility with a wide range of solvents.[6] Recommended screening columns include those with the following selectors:

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(4-chloro-3-methylphenylcarbamate)

  • Amylose tris(3-chloro-4-methylphenylcarbamate)

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

A3: SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and often unique selectivity.[1][7] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, allowing for higher flow rates without a significant loss in efficiency.[1][7] This can significantly speed up method development and preparative separations.[1][6]

Q4: Can I use Gas Chromatography (GC) for the chiral separation of this compound?

A4: Gas chromatography can be a powerful technique for chiral separations, offering high efficiency and sensitivity.[2] However, it is only suitable for thermally stable and volatile compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Q5: What are alternative methods to chromatography for chiral separation?

A5: Besides chromatography, other methods for chiral resolution include the crystallization of diastereomeric salts.[8] This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.[8][9] This method can be advantageous for large-scale separations.

Troubleshooting Guides

HPLC Method Development
Issue Possible Cause(s) Troubleshooting Step(s)
No separation of enantiomers - Inappropriate Chiral Stationary Phase (CSP).- Incorrect mobile phase composition.- Screen a diverse set of CSPs (e.g., polysaccharide-based, Pirkle-type).- Vary the organic modifier (e.g., ethanol, isopropanol, acetonitrile) and its percentage.- Add additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to the mobile phase.
Poor resolution (Rs < 1.5) - Suboptimal mobile phase.- High flow rate.- Incorrect column temperature.- Optimize the mobile phase composition by making small, systematic changes to the modifier and additive concentrations.- Reduce the flow rate to increase the interaction time with the CSP.- Evaluate the effect of column temperature; sometimes sub-ambient temperatures can improve resolution.
Peak tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a competing base or acid to the mobile phase to block active sites on the stationary phase.- Reduce the sample concentration and injection volume.
Irreproducible retention times - Inadequate column equilibration.- Mobile phase instability.- Fluctuations in column temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.
SFC Method Development
Issue Possible Cause(s) Troubleshooting Step(s)
No enantiomeric separation - Unsuitable Chiral Stationary Phase (CSP).- Inappropriate co-solvent.- Screen a range of CSPs, particularly those known to perform well in SFC.- Test different alcohol co-solvents (e.g., methanol, ethanol, isopropanol).
Poor peak shape - Analyte solubility issues in the supercritical fluid.- Incompatible additive.- Increase the percentage of the co-solvent.- Screen different additives (e.g., amines, acids) to improve peak shape and solubility.
Variable retention times - Instability of the back pressure regulator (BPR).- Fluctuations in temperature or pressure.- Ensure the BPR is functioning correctly and providing a stable back pressure.- Check for leaks in the system.- Maintain consistent oven temperature and CO2 pressure.

Experimental Protocols

Generic HPLC Screening Protocol for Chiral Separation
  • Column Selection : Utilize a set of 3-4 columns with diverse polysaccharide-based chiral stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Sample Preparation : Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Screening :

    • Normal Phase : Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). If no separation is observed, systematically vary the ratio (e.g., 80:20, 70:30). Add 0.1% diethylamine for basic compounds.

    • Reversed Phase : Use a mobile phase of Acetonitrile/Water or Methanol/Water with a suitable buffer.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 25 °C

    • Injection Volume : 5 µL

    • Detection : UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis : Evaluate the chromatograms for peak separation. Calculate the resolution (Rs) between the enantiomeric peaks. A baseline separation is generally indicated by Rs ≥ 1.5.

Generic SFC Screening Protocol for Chiral Separation
  • Column Selection : Employ a range of immobilized polysaccharide-based CSPs suitable for SFC.

  • Sample Preparation : Prepare a 1 mg/mL solution of the analyte in a suitable alcohol (e.g., methanol, ethanol).

  • Mobile Phase Screening :

    • Primary Mobile Phase : Supercritical CO2.

    • Co-solvent : Start with a gradient of methanol from 5% to 40% over a short time (e.g., 5-10 minutes).

    • Additive : Add 0.1-0.2% of an amine (e.g., isopropylamine, diethylamine) to the co-solvent for basic analytes.

  • Chromatographic Conditions :

    • Flow Rate : 3.0 mL/min

    • Back Pressure : 150 bar

    • Column Temperature : 40 °C

    • Injection Volume : 1 µL

    • Detection : UV-Vis or Mass Spectrometry (MS).

  • Optimization : If partial separation is observed, perform isocratic runs at the co-solvent percentage that showed the best separation to further optimize the method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Chiral Separation Screening cluster_analysis Data Analysis & Optimization cluster_output Outcome racemate Racemic Compound dissolution Dissolve in Suitable Solvent racemate->dissolution hplc HPLC Screening dissolution->hplc sfc SFC Screening dissolution->sfc gc GC Screening (if applicable) dissolution->gc analysis Evaluate Resolution (Rs) hplc->analysis sfc->analysis gc->analysis optimization Method Optimization analysis->optimization final_method Optimized Chiral Separation Method optimization->final_method

Caption: General workflow for developing a chiral separation method.

troubleshooting_logic start Start: No or Poor Enantiomeric Separation csp Change Chiral Stationary Phase (CSP) start->csp mobile_phase Modify Mobile Phase (Solvent Ratios, Additives) start->mobile_phase conditions Adjust Operating Conditions (Flow, Temp.) start->conditions evaluation Evaluate Resolution csp->evaluation mobile_phase->evaluation conditions->evaluation evaluation->start No success Successful Separation (Rs >= 1.5) evaluation->success Yes

Caption: Troubleshooting logic for poor or no chiral separation.

References

Technical Support Center: Degradation of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains a substituted pyrimidine ring and a tetrahydropyridine moiety, the primary degradation pathways under forced degradation conditions (such as acidic, basic, oxidative, photolytic, and thermal stress) are predicted to be hydrolysis and oxidation.

  • Hydrolysis: The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxylated derivative. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The tetrahydropyridine ring is prone to oxidation, which could lead to the formation of N-oxides, or aromatization to the corresponding pyridopyrimidine derivative. The electron-rich pyrimidine ring may also be susceptible to oxidation under strong oxidative stress.

Q2: What are the initial steps to take when an unexpected degradation product is observed?

A2: When an unknown degradant appears, the first step is to systematically investigate the experimental conditions.

  • Confirm the identity and purity of the starting material. Impurities in the initial sample can be mistaken for degradation products.

  • Analyze a blank sample (placebo without the active pharmaceutical ingredient, if applicable) under the same stress conditions to rule out degradation of excipients or contaminants from the solvent.

  • Re-evaluate the stress conditions. Ensure the concentration of the stressor (e.g., acid, base, oxidizing agent) and the duration of exposure are appropriate. Excessive stress can lead to secondary degradation products that may not be relevant to the stability of the drug under normal storage conditions.

  • Characterize the unknown degradant using techniques such as mass spectrometry (MS) for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis to elucidate the structure. Nuclear magnetic resonance (NMR) spectroscopy can provide definitive structural information if the degradant can be isolated in sufficient quantity and purity.

Q3: How can I differentiate between process-related impurities and degradation products?

A3: Differentiating between process-related impurities (intermediates or by-products from the synthesis) and degradation products requires a comparative analysis.

  • Analyze a sample of the drug substance that has not been subjected to any stress conditions (the time-zero sample). Any impurities present at this stage are likely process-related.

  • Compare the impurity profile of the time-zero sample with that of samples subjected to forced degradation. Peaks that increase in intensity or new peaks that appear under stress conditions are considered degradation products.

  • Review the synthetic route of the drug substance. This can provide insights into potential process-related impurities that may be present.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Step
Insufficient stressIncrease the concentration of the stressor (e.g., acid, base), the temperature, or the duration of the stress study.
High stability of the compoundWhile possible, it is more likely that the conditions are not harsh enough. Consider using a stronger oxidizing agent or a wider pH range for hydrolysis.
Analytical method not stability-indicatingThe analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Modify the mobile phase composition, gradient, column type, or detector wavelength to improve resolution.
Issue 2: Excessive Degradation or Multiple Degradation Products
Possible Cause Troubleshooting Step
Stress conditions are too harshReduce the concentration of the stressor, the temperature, or the duration of the experiment to target 5-20% degradation. This provides a clearer picture of the primary degradation pathways.
Secondary degradationThe primary degradation product may be unstable and further degrade. Analyze samples at multiple time points to identify the initial degradants.
Complex degradation pathwayThe molecule may have multiple reactive sites. Isolate major degradation products for structural elucidation to understand the different degradation routes.
Issue 3: Poor Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate column chemistryTest different stationary phases (e.g., C18, C8, phenyl-hexyl) to find the best selectivity for the parent compound and its degradants.
Suboptimal mobile phaseModify the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous phase, or the buffer concentration.
Gradient elution needs optimizationAdjust the gradient slope, initial and final mobile phase compositions, and the duration of the gradient to improve the separation of closely eluting peaks.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60-80°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for a specified period. Also, heat the stock solution at 60-80°C.

  • Photolytic Degradation: Expose the stock solution and the solid drug substance to UV (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method. A diode array detector is useful for assessing peak purity. Mass spectrometry can be used for the identification of degradation products.

Visualizations

Predicted Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound Hydrolysis_Product 2-Hydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Parent->Hydrolysis_Product H2O / H+ or OH- Parent_Ox This compound N_Oxide N-Oxide Derivative Parent_Ox->N_Oxide [O] Aromatized 2-Chloropyrido[4,3-d]pyrimidine Parent_Ox->Aromatized [O]

Caption: Predicted degradation pathways of this compound.

Forced Degradation Workflow Start Drug Substance/Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis HPLC/LC-MS Analysis Stress->Analysis Data Characterize Degradants (MS, MS/MS, NMR) Analysis->Data End Identify Degradation Pathways Data->End

Caption: General experimental workflow for forced degradation studies.

References

"catalyst selection for efficient synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of this compound involves the chlorination of the corresponding precursor, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2(1H)-one. This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃).

Q2: What is the role of a catalyst in the chlorination reaction with phosphoryl chloride?

A2: In the chlorination of pyridopyrimidinones with phosphoryl chloride, a tertiary amine base like pyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used.[1] These bases can act as catalysts or promoters by activating the hydroxyl group of the pyridopyrimidinone, making it a better leaving group. In the context of the Vilsmeier-Haack reaction, dimethylformamide (DMF) reacts with phosphoryl chloride to form the Vilsmeier reagent, which is the active electrophile.

Q3: What are the typical reaction conditions for the chlorination step?

A3: Reaction conditions can vary depending on the specific substrate and scale. Generally, the reaction is carried out in a high-boiling point solvent or using an excess of phosphoryl chloride as the solvent. Temperatures can range from room temperature to reflux. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Q4: Are there alternative chlorinating agents to phosphoryl chloride?

A4: While phosphoryl chloride is the most commonly reported reagent for this type of transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) could potentially be used. However, their efficacy and selectivity for this specific substrate would need to be experimentally determined.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst/Reagent Ensure the phosphoryl chloride and any base used are fresh and have been stored under anhydrous conditions. POCl₃ is sensitive to moisture.
Insufficient Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC. Some chlorinations require heating to reflux to proceed at a reasonable rate.
Poor Solubility of Starting Material If the starting pyridopyrimidinone is not fully dissolved, consider using a co-solvent to improve solubility. Ensure vigorous stirring.
Presence of Water The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Step
Over-chlorination Reduce the reaction time and/or temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Side Reactions with Solvent If using a reactive solvent, consider switching to a more inert one like acetonitrile or using neat phosphoryl chloride.
Decomposition of Product The product may be unstable under the reaction conditions. Attempt the reaction at a lower temperature for a longer duration. Ensure a proper work-up procedure to neutralize any remaining acid.
Incomplete Reaction If both starting material and product are present with impurities, the reaction may not have gone to completion, and side reactions may be occurring. Optimize the reaction time and temperature.
Issue 3: Difficult Purification
Possible Cause Troubleshooting Step
Co-eluting Impurities Optimize the column chromatography conditions (e.g., change the solvent system, use a different stationary phase).
Product Instability on Silica Gel Consider using a different purification technique, such as recrystallization or preparative HPLC. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes prevent degradation.
Residual Phosphorous Species During work-up, quenching with ice-water followed by extraction and washing with a bicarbonate solution can help remove phosphorous byproducts.

Catalyst and Reagent Comparison for Analogous Reactions

While specific comparative data for the synthesis of this compound is limited in the literature, the following table summarizes conditions used for the chlorination of similar heterocyclic cores. This information can serve as a valuable starting point for reaction optimization.

SubstrateChlorinating AgentCatalyst/AdditiveSolventTemperatureYield
7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-onePhosphoryl chlorideDBU-50 °CNot Specified
5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-onePhosphoryl chloridePyridineTolueneReflux68-75%

Experimental Workflow & Logic Diagrams

A general experimental workflow for the synthesis of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2(1H)-one reagents POCl3 (Catalyst: Pyridine or DBU) reaction Chlorination Reaction start->reaction reagents->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification Column Chromatography or Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product 2-Chloro-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine analysis->product catalyst_selection cluster_catalyst Catalyst/Promoter Selection start Goal: Synthesize this compound precursor From 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2(1H)-one start->precursor reaction_type Chlorination of Hydroxyl Group precursor->reaction_type reagent Primary Reagent: Phosphoryl Chloride (POCl3) reaction_type->reagent base_catalysis Base Catalysis (e.g., Pyridine, DBU) reagent->base_catalysis vilsmeier Vilsmeier-Haack Conditions (DMF) reagent->vilsmeier outcome1 Activates Hydroxyl Group base_catalysis->outcome1 outcome2 Forms Vilsmeier Reagent vilsmeier->outcome2 final_product Efficient Formation of 2-Chloropyrimidine Moiety outcome1->final_product outcome2->final_product

References

Validation & Comparative

The Selectivity Profile of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a versatile core structure in the development of novel kinase inhibitors. Its unique three-dimensional shape allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets. This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors based on this privileged scaffold, supported by experimental data from recent scientific literature.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the in vitro kinase inhibitory activities of representative compounds based on the tetrahydropyrido[4,3-d]pyrimidine and related pyrido-pyrimidine cores. The data highlights the diverse range of kinases targeted by this class of inhibitors, with potencies often in the nanomolar range.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
Compound 11f 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinePI3KδPotent and selective[1]
Compound 4b (PD-089828) pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-src1110, 130, 450, 220[2]
Compound 4e pyrido[2,3-d]pyrimidineFGFr60 (>50,000 for others)[2]
Compound 8u pyrido[2,3-d]pyrimidin-7-oneSOS127.7 - 459[3]
Compound 10k 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineKRAS-G12D (enzymatic)9[4][5]
Compound 10c 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineKRAS-G12D (cellular, Panc1)1400[4][5]
Compound V12 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidinep97< 200[6]
Compound 4 pyrido[2,3-d]pyrimidinePIM-111.4[7]
Compound 10 pyrido[2,3-d]pyrimidinePIM-117.2[7]
Compound 10q pyrido[3,2-d]pyrimidineATRPotent[8]

Experimental Protocols

The determination of kinase inhibitor selectivity and potency involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature for evaluating inhibitors based on the tetrahydropyrido[4,3-d]pyrimidine scaffold.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • General Procedure:

    • A purified recombinant kinase is incubated with a specific substrate (often a peptide or protein) and ATP (adenosine triphosphate) in a suitable buffer system.

    • The inhibitor, at varying concentrations, is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as:

      • Radiometric assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate or using fluorescence polarization.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Antiproliferative Cell-Based Assays

These assays assess the effect of a kinase inhibitor on the growth and viability of cancer cell lines.

  • Objective: To determine the concentration of an inhibitor that reduces cell proliferation or viability by 50% (IC50).

  • Example Protocol (CCK-8 Assay):

    • Human cancer cell lines (e.g., Panc1 for KRAS-G12D, MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.[4][5]

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, a solution containing Cell Counting Kit-8 (CCK-8) reagent is added to each well.

    • The plates are incubated for a further 1-4 hours, allowing viable cells to convert the WST-8 tetrazolium salt in the CCK-8 reagent into a formazan dye.

    • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

    • The absorbance is proportional to the number of viable cells. IC50 values are then calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, a critical pathway in cell growth and survival that is often targeted by kinase inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor PI3Kδ Inhibitor (e.g., Compound 11f) Inhibitor->PI3K Inhibition

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

Experimental Workflow Diagram

This diagram outlines a general workflow for the screening and characterization of kinase inhibitors.

Kinase_Inhibitor_Workflow Start Compound Library (e.g., tetrahydropyrido- [4,3-d]pyrimidines) HTS High-Throughput Screening (HTS) against target kinase Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Panel Screening) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Antiproliferation) Selectivity->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt Lead_Opt->Dose_Response Iterative Process In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

References

A Comparative Efficacy Analysis: 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives versus Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of emerging 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives against the established multi-kinase inhibitor, sorafenib. This document synthesizes available preclinical data to offer an objective overview of their respective anti-cancer activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: Targeting Key Signaling Pathways in Cancer

Sorafenib , a well-established therapeutic agent, exerts its anti-tumor effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. Its primary targets include the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[1][2] The this compound scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors, with various derivatives demonstrating potent anti-cancer properties. This guide will focus on a comparative analysis of representative compounds from this class against sorafenib.

Mechanism of Action: A Comparative Overview

Sorafenib is known to inhibit a range of kinases, including Raf-1, wild-type B-Raf, and the oncogenic B-Raf V600E mutant.[3] It also targets VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and Flt-3. This multi-targeted approach contributes to its efficacy in various solid tumors.

Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been investigated for their inhibitory activity against a variety of kinases. For instance, certain derivatives have shown potent inhibition of VEGFR-2, a key mediator of angiogenesis.[4][5] Other related pyridopyrimidine compounds have been developed as inhibitors of PIM-1 kinase and KRAS-G12D.[6][7] The specific kinase inhibition profile can vary significantly based on the substitutions on the core scaffold.

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways targeted by sorafenib and potentially by various this compound derivatives.

Sorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (B-Raf, c-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) Transcription_Factors->Gene_Expression Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Pyridopyrimidine_Signaling_Pathway cluster_membrane_2 Cell Membrane cluster_cytoplasm_2 Cytoplasm cluster_nucleus_2 Nucleus Growth_Factor_2 Growth Factor (e.g., VEGF) VEGFR VEGFR-2 Growth_Factor_2->VEGFR Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream_Signaling Cellular_Responses Cellular Responses (Angiogenesis, Proliferation) Downstream_Signaling->Cellular_Responses Pyridopyrimidine_Derivative Pyridopyrimidine Derivative Pyridopyrimidine_Derivative->VEGFR MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate and incubate for 24h. Start->Cell_Seeding Compound_Treatment 2. Treat cells with various concentrations of the test compound. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 48h or 72h). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate for 2-4h. Incubation->MTT_Addition Formazan_Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate cell viability and determine the IC50 value. Absorbance_Measurement->Data_Analysis End End Data_Analysis->End Kinase_Assay_Workflow Start Start Reaction_Setup 1. Prepare a reaction mixture containing kinase, substrate, and buffer. Start->Reaction_Setup Inhibitor_Addition 2. Add serial dilutions of the test compound or vehicle control. Reaction_Setup->Inhibitor_Addition Initiate_Reaction 3. Initiate the reaction by adding ATP. Inhibitor_Addition->Initiate_Reaction Incubation 4. Incubate at a specific temperature for a defined time. Initiate_Reaction->Incubation Stop_Reaction 5. Stop the reaction. Incubation->Stop_Reaction Detection 6. Detect kinase activity (e.g., luminescence, fluorescence, radioactivity). Stop_Reaction->Detection Data_Analysis 7. Calculate percentage of inhibition and determine the IC50 value. Detection->Data_Analysis End End Data_Analysis->End

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Pyrido[4,3-d]pyrimidine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. However, achieving absolute target specificity remains a significant challenge, and understanding the off-target effects of these compounds is crucial for interpreting preclinical data and anticipating potential clinical toxicities or polypharmacology.

This guide provides a comparative analysis of the off-target effects of kinase inhibitors structurally related to the this compound core. Due to the limited availability of comprehensive public data on inhibitors derived from this specific scaffold, this guide focuses on two well-characterized inhibitors, PD173074 (a pyrido[2,3-d]pyrimidine derivative) and Fedratinib (TG101348) (a pyrimidine derivative), which share structural similarities and serve as valuable surrogates for understanding potential off-target profiles.

Kinase Inhibition Profiles: A Comparative Overview

The following tables summarize the on-target and off-target activities of PD173074 and Fedratinib (TG101348) based on in vitro kinase assays. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency.

Table 1: On-Target and Off-Target Activity of PD173074
Target KinaseIC50 (nM)Primary Target(s)Notes
FGFR1 21.5 - 25 Yes Potent inhibitor of Fibroblast Growth Factor Receptor 1.
FGFR3 5 Yes Highly potent inhibitor of Fibroblast Growth Factor Receptor 3.
VEGFR2~100NoModerate activity against Vascular Endothelial Growth Factor Receptor 2.[1]
PDGFR17,600NoWeak activity against Platelet-Derived Growth Factor Receptor.[1]
c-Src19,800NoWeak activity against proto-oncogene tyrosine-protein kinase Src.[1]
EGFR>50,000NoNegligible activity against Epidermal Growth Factor Receptor.[1]
InsR>50,000NoNegligible activity against Insulin Receptor.[1]
MEK>50,000NoNegligible activity against Mitogen-activated protein kinase kinase.[1]
PKC>50,000NoNegligible activity against Protein Kinase C.[1]
Table 2: On-Target and Off-Target Activity of Fedratinib (TG101348)
Target KinaseIC50 (nM)Primary Target(s)Notes
JAK2 3 Yes Potent and selective inhibitor of Janus Kinase 2.[2][3]
JAK2 (V617F) 3 Yes Equally potent against the common myeloproliferative neoplasm-associated mutant.[2]
FLT315NoSignificant off-target activity against FMS-like tyrosine kinase 3.[2][4]
RET48NoModerate off-target activity against the proto-oncogene tyrosine-protein kinase receptor Ret.[2][4]
JAK1~105No35-fold less potent against JAK1 compared to JAK2.[2][5][6]
TYK2~405No135-fold less potent against Tyrosine Kinase 2 compared to JAK2.
JAK3~1002No334-fold less potent against JAK3 compared to JAK2.[2][5][6]

Experimental Protocols

A thorough understanding of the methodologies used to generate kinase inhibition data is essential for accurate interpretation. Below are detailed protocols for key experiments commonly employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the amount of ADP generated.

  • Procedure:

    • Kinase Reaction: A reaction mixture containing the kinase, a kinase-specific substrate, ATP, and the test compound (at various concentrations) is prepared in a multi-well plate.

    • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

    • ADP-Glo™ Reagent Addition: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

    • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to each well to convert ADP to ATP and initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.

    • Data Acquisition: The luminescence of each well is measured using a luminometer.

    • Data Analysis: The luminescent signal is converted to the amount of ADP produced, and the IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • MTT Reagent Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability relative to an untreated control is calculated, and the IC50 value for proliferation inhibition is determined.

Kinome-Wide Off-Target Profiling (e.g., KINOMEscan™)

This competition binding assay provides a broad assessment of an inhibitor's selectivity across the human kinome.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).

  • General Workflow:

    • A mixture of a DNA-tagged kinase, the immobilized ligand, and the test compound is incubated.

    • Unbound components are washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

    • The results are typically expressed as a percentage of the control (vehicle-treated) binding, with lower percentages indicating stronger binding of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these inhibitors function is critical. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by PD173074 and Fedratinib (TG101348), as well as a general workflow for off-target kinase profiling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 PLCg PLCγ FGFR:f2->PLCg FRS2 FRS2 FGFR:f2->FRS2 STAT STAT FGFR:f2->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PD173074 PD173074 PD173074->FGFR:f2 Inhibition

Caption: FGFR signaling pathway and the point of inhibition by PD173074.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 JAK JAK Receptor:f2->JAK recruits & activates STAT STAT Receptor:f2->STAT recruits & phosphorylates JAK->Receptor:f2 phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene regulates TG101348 Fedratinib (TG101348) TG101348->JAK Inhibition

Caption: JAK-STAT signaling pathway and the point of inhibition by Fedratinib (TG101348).

Kinome_Profiling_Workflow cluster_workflow General Workflow for Kinome-Wide Off-Target Profiling Compound Test Compound (e.g., Pyrido[4,3-d]pyrimidine derivative) Assay Competition Binding Assay (e.g., KINOMEscan) Compound->Assay KinasePanel Panel of Purified Human Kinases KinasePanel->Assay DataAcquisition Data Acquisition (e.g., qPCR) Assay->DataAcquisition DataAnalysis Data Analysis (% Inhibition or Kd) DataAcquisition->DataAnalysis HitIdentification Identification of On- and Off-Targets DataAnalysis->HitIdentification Validation Secondary Assays (e.g., Cell-based assays) HitIdentification->Validation

Caption: A generalized experimental workflow for identifying off-target kinases.

References

A Comparative Analysis of Kinase Inhibitor Scaffolds: Spotlight on 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is vast and ever-evolving, with the selection of a core chemical scaffold being a critical determinant of the potency, selectivity, and overall drug-like properties of a candidate molecule. This guide provides a comparative analysis of the 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds. The information herein is compiled from publicly available research to facilitate an objective comparison for professionals in drug development.

The this compound core is a key heterocyclic intermediate leveraged in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors targeting pathways implicated in cancer and inflammatory diseases. Its unique structure provides a versatile foundation for chemical modifications aimed at enhancing therapeutic efficacy and selectivity.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the in vitro inhibitory activities (IC50 values) of derivatives based on the this compound scaffold and other well-established kinase inhibitor scaffolds. It is important to note that these values are compiled from various studies, and direct comparisons should be approached with caution due to potentially different experimental conditions.

Table 1: Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives

Compound/Derivative ReferenceTarget KinaseIC50 (nM)Assay Type / Cell Line
From Pyrido[4,3-d]pyrimidine Scaffold
Compound 11f PI3Kδ1.1Biochemical
PI3Kα>10000Biochemical
PI3Kβ1300Biochemical
PI3Kγ80Biochemical
Compound 8p CaMKII2.4Biochemical
PKA>10000Biochemical
PKCα>10000Biochemical
CDK2>10000Biochemical
GSK3β>10000Biochemical
p38α>10000Biochemical
Compound 10k KRAS-G12D9Enzymatic
Compound 10c KRAS-G12D Mutant Panc1 cells1400Cell-based (CCK-8)

Table 2: Inhibitory Activity of Other Prominent Kinase Inhibitor Scaffolds

ScaffoldRepresentative Compound(s)Target Kinase(s)IC50 (nM)
Quinazoline Gefitinib, ErlotinibEGFR2-20
Indole SunitinibVEGFR, PDGFR2-10
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.5
3-Amino-5,6-dimethyl-2(1H)-pyridinone Analogue 2Aurora A, Aurora BKi < 100

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for common kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Ultra-Pure)

  • Test compounds (e.g., derivatives of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[1][2][3]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (LanthaScreen®)

This assay measures the binding of a fluorescently labeled tracer to a kinase, which can be displaced by a competitive inhibitor.

Materials:

  • Kinase of interest (tagged, e.g., with GST)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST)

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds

  • TR-FRET Dilution Buffer

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in TR-FRET Dilution Buffer.

  • Assay Assembly: In a low-volume 384-well plate, add:

    • 5 µL of the 3X test compound solution.

    • 5 µL of the 3X kinase/antibody mixture.

    • 5 µL of the 3X tracer solution.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[4][5][6][7]

Visualizing Signaling and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Kinase Inhibition Assay Workflow A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) A->B C Signal Detection (e.g., Luminescence, Fluorescence) B->C D Data Analysis (IC50 Determination) C->D G cluster_1 Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization KinaseDomain Active Kinase Domain Dimerization->KinaseDomain Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) KinaseDomain->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (e.g., Pyrido[4,3-d]pyrimidine derivative) Inhibitor->KinaseDomain Inhibition

References

Validation of the 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffold as a Promising Drug Lead

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutics is of paramount importance. The 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential as a versatile starting point for the development of potent and selective inhibitors across various disease targets, particularly in oncology. This guide provides a comparative analysis of drug leads derived from this scaffold, supported by experimental data, to validate its utility in drug discovery.

The parent compound, this compound, primarily serves as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its chemical structure allows for strategic modifications, enabling the fine-tuning of efficacy and selectivity towards specific cellular targets.[1] Research has shown that derivatives of the broader 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold can effectively inhibit a range of enzymes implicated in cancer and other diseases, including kinase inhibitors, Dihydrofolate Reductase (DHFR), and human topoisomerase II.[1][2][3]

Performance Comparison of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

The true potential of this scaffold is best illustrated by the biological activity of its derivatives. Below is a summary of key data from studies on compounds developed from this core structure, targeting different proteins.

Kinase Inhibitors: Targeting KRAS G12D

The KRAS oncogene, particularly with the G12D mutation, is a notoriously challenging target in cancer therapy.[4][5] Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been synthesized and evaluated as KRAS G12D inhibitors.[4][5]

Table 1: In Vitro Activity of KRAS G12D Inhibitors

CompoundTargetEnzymatic IC50 (µM)Panc-1 (KRAS G12D) Cellular IC50 (µM)HCT116 (KRAS G13D) Cellular IC50 (µM)A549 (WT) Cellular IC50 (µM)Selectivity (Panc-1 vs A549)
10c KRAS G12D> 101.405.136.884.9-fold
10k KRAS G12D0.0092.22---
MRTX1133 KRAS G12D0.0004----

Data sourced from a study on pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives.[4][5]

Compound 10c demonstrates notable cellular potency and selectivity for KRAS G12D mutant cancer cells over wild-type cells, despite its weak enzymatic inhibition.[4][5] This suggests potential off-target effects or a different mechanism of action within the cellular environment.[4][5] In contrast, compound 10k shows potent enzymatic inhibition.[4][5]

p97 Inhibitors: A Target in Acute Myeloid Leukemia (AML)

Derivatives of the isomeric 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold have been investigated as inhibitors of Valosin-Containing Protein (VCP/p97), a key player in protein degradation pathways and a therapeutic target in AML.[6][7]

Table 2: In Vitro Activity of p97 Inhibitors

Compoundp97 Enzymatic IC50 (µM)RPMI-8226 Cellular IC50 (µM)HCT-116 Cellular IC50 (µM)
V12 -0.5-
V13 (metabolite of V12) -0.8-
CB-5339 (Reference) -0.9-

Data from a study on 5,6,7,8-tetrahydropyridine[2,3-d]pyrimidine derivatives.[6][7] Note: Specific enzymatic IC50 values for V12 and V13 were not provided in the summarized text, but they were selected for further studies based on potent enzymatic inhibition.

Compounds V12 and its metabolite V13 show strong anti-proliferative activity in various cancer cell lines, with IC50 values often below 1 µM.[6][7] Notably, they demonstrated better inhibitory activity against the RPMI-8226 multiple myeloma cell line than the reference compound CB-5339.[6][7]

Topoisomerase II Inhibitors

Human topoisomerase II is a well-established target for cancer chemotherapy. A series of tetrahydropyrido[4,3-d]pyrimidine analogs have been developed and identified as promising inhibitors of this enzyme.[3]

Table 3: Activity of a Topoisomerase II Inhibitor

CompoundTargetIn Vitro IC50 (µM)
ARN21929 Topoisomerase II4.5 ± 1.0

Data from a study on tetrahydropyrido[4,3-d]pyrimidines as human topoisomerase II inhibitors.[3]

Compound ARN21929 not only shows good in vitro potency but also possesses excellent solubility and metabolic stability, making it a promising starting point for the development of novel and potentially safer anticancer drugs targeting topoisomerase II.[3]

Signaling Pathways and Experimental Workflows

To better understand the context of these drug leads, the following diagrams illustrate a key signaling pathway and a general experimental workflow for inhibitor validation.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS KRAS (G12D) RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Derivative (e.g., 10c, 10k) Inhibitor->RAS Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of tetrahydropyrido[4,3-d]pyrimidine derivatives.

Drug_Lead_Validation_Workflow Start Compound Synthesis (2-Chloro-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine intermediate) Enzymatic_Assay Enzymatic Assay (e.g., GTPase activity, Kinase assay) Determine IC50 Start->Enzymatic_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., CCK-8, MTT) Determine cellular IC50 Start->Cell_Based_Assay Selectivity Selectivity Profiling (vs. related targets/cell lines) Enzymatic_Assay->Selectivity Cell_Based_Assay->Selectivity ADMET In Vitro ADMET (Solubility, Stability) Selectivity->ADMET In_Vivo In Vivo Efficacy Studies (Xenograft models) ADMET->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General experimental workflow for the validation of a drug lead derived from the tetrahydropyrido[4,3-d]pyrimidine scaffold.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common protocols used in the evaluation of these compounds.

Cell Proliferation Assay (CCK-8 Assay)

The anti-proliferative activity of the synthesized compounds is often determined using a Cell Counting Kit-8 (CCK-8) assay.[4][5]

  • Cell Seeding: Cancer cell lines (e.g., Panc-1, HCT116, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

  • CCK-8 Addition: After the incubation period, the CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the cell viability against the compound concentration.

KRAS G12D GTPase Activity Assay

The direct inhibitory effect on the target enzyme can be measured using a biochemical assay, such as a GTPase activity assay for KRAS G12D.[4][5]

  • Reaction Mixture Preparation: A reaction buffer containing the KRAS G12D protein is prepared.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The GTPase reaction is initiated by the addition of GTP.

  • Phosphate Detection: The amount of inorganic phosphate released from GTP hydrolysis is measured over time using a phosphate detection reagent.

  • Data Analysis: The rate of GTP hydrolysis is calculated, and the IC50 value for the inhibitor is determined by plotting the inhibition of enzyme activity against the inhibitor concentration.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents. The successful generation of potent and selective inhibitors against diverse and challenging targets like KRAS G12D, p97, and topoisomerase II underscores the versatility of this chemical core. The comparative data presented herein validates the tetrahydropyrido[4,3-d]pyrimidine framework as a "privileged" scaffold worthy of further exploration in drug discovery programs, particularly in the field of oncology. Future efforts in lead optimization, focusing on improving pharmacokinetic properties and in vivo efficacy, are likely to yield promising clinical candidates.

References

"in vivo efficacy of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives in animal models"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and its isomers are of significant interest in medicinal chemistry, serving as a core structure for the development of inhibitors targeting various signaling pathways implicated in cancer and other diseases. This guide provides a comparative overview of the preclinical in vivo efficacy of two distinct derivatives from this class, highlighting their therapeutic potential in different cancer models. The data presented is based on published experimental findings.

Compound 1: A 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivative (V12) as a VCP/p97 Inhibitor in Acute Myeloid Leukemia (AML)

A novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivative, designated as V12, has been identified as a potent inhibitor of Valosin-Containing Protein (VCP/p97), a key enzyme in the ubiquitin-proteasome system. Its efficacy was evaluated in a human AML xenograft model.[1]

In Vivo Antitumor Efficacy

Compound V12 demonstrated significant anti-tumor effects in a Molm-13 human AML mouse xenograft model.[1] The study highlights the potential of V12 as a therapeutic agent for AML.

Pharmacokinetic Profile

Pharmacokinetic studies of V12 were conducted in Sprague-Dawley rats. Following intragastric administration, V12 was rapidly metabolized to its active metabolite, V13.[1]

Table 1: Pharmacokinetic Parameters of V13 (Metabolite of V12) in Rats

ParameterValue
Dose (V12)10 mg/kg (intragastric)
Cmax (V13)1070 ng/mL
AUC0-inf (V13)1412 ng•h/mL
Oral Half-life (t1/2) (V13)3.5 h

Data sourced from a study on novel 5,6,7,8-tetrahydropyridine[2,3-d]pyrimidine derivatives.[1]

Experimental Protocols

Molm-13 Xenograft Model:

  • Cell Line: Human AML cell line Molm-13.

  • Animal Model: NOD/SCID mice.

  • Procedure: Molm-13 cells are implanted into the mice. Once tumors are established, animals are treated with the test compound.

  • Endpoint: Tumor growth inhibition and monitoring of any toxic side effects.

VCP/p97 Signaling Pathway in AML

VCP/p97 is a critical component of the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the removal of misfolded proteins. Inhibition of VCP/p97 leads to an accumulation of these proteins, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis in cancer cells.[2][3][4]

VCP_p97_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Misfolded Protein Misfolded Protein VCP VCP/p97 Misfolded Protein->VCP ERAD Pathway Ubiquitination Ubiquitination VCP->Ubiquitination UPR Unfolded Protein Response (UPR) VCP->UPR Proteasome Proteasome Ubiquitination->Proteasome Degradation Apoptosis Apoptosis UPR->Apoptosis V12 Compound V12 V12->VCP Inhibition

VCP/p97 signaling pathway and the inhibitory action of Compound V12.

Compound 2: A 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivative (Compound 24) as a Smoothened (Smo) Antagonist in Medulloblastoma

A series of novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives were identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Compound 24 from this series showed significant in vivo activity in a medulloblastoma model.[5]

In Vivo Antitumor Efficacy

Compound 24 demonstrated significant tumor regression in a subcutaneous xenograft model using primary Ptch1-deficient medulloblastoma cells in SCID mice.[5] This highlights its potential for treating Hh pathway-dependent cancers.

Pharmacokinetic Profile

Compound 24 exhibited favorable and linear pharmacokinetic profiles in rats and good oral bioavailability in beagle dogs, suggesting its potential for oral administration.[5]

Table 2: Oral Bioavailability of Compound 24 in Beagle Dogs

ParameterValue
Oral Bioavailability72%

Data sourced from a study on tetrahydropyrido[4,3-d]pyrimidine derivatives as Smoothened antagonists.[5]

Experimental Protocols

Ptch1-deficient Medulloblastoma Xenograft Model:

  • Tumor Source: Primary Ptch1-deficient medulloblastoma cells.

  • Animal Model: SCID mice.

  • Procedure: Tumor cells are implanted subcutaneously into the mice. Treatment with the compound is initiated once tumors are established.

  • Endpoint: Measurement of tumor volume to assess regression.

Hedgehog (Hh) Signaling Pathway in Medulloblastoma

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma. The G-protein coupled receptor Smoothened (Smo) is a central component of this pathway. In the absence of the Hh ligand, the receptor Patched (Ptch1) inhibits Smo. Upon Hh binding to Ptch1, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and subsequent gene expression promoting cell proliferation.

Hh_Pathway cluster_Cell Tumor Cell Hh Hedgehog Ligand Ptch1 Patched (Ptch1) Hh->Ptch1 Smo Smoothened (Smo) Ptch1->Smo Inhibition SUFU SUFU Smo->SUFU Gli Gli SUFU->Gli Gene_Expression Target Gene Expression Gli->Gene_Expression Nucleus Nucleus Proliferation Cell Proliferation Gene_Expression->Proliferation Compound24 Compound 24 Compound24->Smo Inhibition

Hedgehog signaling pathway and the inhibitory action of Compound 24.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of novel chemical entities in animal models of cancer.

experimental_workflow cluster_preclinical Preclinical In Vivo Efficacy Testing A Cell Line/ Primary Tumor Selection B Animal Model Selection (e.g., Xenograft, PDX) A->B Based on Target Pathway C Tumor Implantation B->C D Tumor Growth & Animal Monitoring C->D E Drug Administration (Vehicle vs. Treatment) D->E Randomization F Efficacy Endpoint Measurement (e.g., Tumor Volume, Survival) E->F G Toxicity Assessment E->G H Data Analysis F->H G->H

A generalized workflow for preclinical in vivo efficacy studies.

Conclusion

The presented data underscore the versatility of the tetrahydropyridopyrimidine scaffold in generating potent and selective inhibitors for diverse therapeutic targets. The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivative V12 shows promise as an anti-leukemic agent through VCP/p97 inhibition, while the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative, compound 24, demonstrates significant antitumor activity in a medulloblastoma model by targeting the Hedgehog pathway. These findings, supported by in vivo efficacy and favorable pharmacokinetic profiles, warrant further investigation of these compound classes in clinical settings. This guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a snapshot of the current landscape of in vivo studies for this important class of heterocyclic compounds.

References

A Head-to-Head Comparison of Pyridopyrimidine Isomers in Kinase Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridopyrimidine scaffold represents a privileged structure in the design of kinase inhibitors. Its four isomers—pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine—have all demonstrated potential as potent modulators of various protein kinases implicated in oncology and other diseases. This guide provides a comparative overview of these isomers, summarizing available quantitative data on their kinase inhibitory activity, detailing common experimental methodologies, and visualizing key signaling pathways and workflows.

There are four distinct isomeric scaffolds of pyridopyrimidine, which arise from the different arrangements of the nitrogen atom within the pyridine ring.[1] While the pyrido[2,3-d]pyrimidine isomer is the most extensively studied, derivatives of all four isomers have been synthesized and evaluated as kinase inhibitors.[1]

Quantitative Comparison of Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative derivatives of the four pyridopyrimidine isomers against various protein kinases.

Disclaimer: The data presented below is compiled from different research publications. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as ATP concentration, substrate, and specific assay methodology can vary significantly between studies.

Pyrido[2,3-d]pyrimidine Derivatives

This isomer is a well-established scaffold for potent kinase inhibitors, with numerous derivatives targeting a range of tyrosine and serine/threonine kinases.[2]

Compound IDTarget KinaseIC50 (µM)Reference
PD173074 FGFR10.003[3]
VEGFR20.1[3]
Compound 65 PDGFRβ1.11[2]
FGFR0.13[2]
EGFR0.45[2]
c-Src0.22[2]
PD180970 Bcr-Abl0.0025[2]
Pyrido[3,2-d]pyrimidine Derivatives

Derivatives of this isomer have shown promise as inhibitors of the PI3K/mTOR pathway.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5 PI3Kα14Not specified in search results
mTOR100Not specified in search results
Compound 6 PI3Kα14Not specified in search results
mTOR115Not specified in search results
Pyrido[3,4-d]pyrimidine Derivatives

This class of pyridopyrimidines has been explored for its activity against kinases such as MPS1.

Compound IDTarget KinaseKi (nM)Reference
Compound 34h MPS12.5Not specified in search results
Pyrido[4,3-d]pyrimidine Derivatives

Recent studies have highlighted the potential of this isomer in targeting kinases like PIM-1.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4 PIM-111.4Not specified in search results
Compound 10 PIM-117.2Not specified in search results

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5][6][7][8]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[4][5][6][7][8]

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase reaction buffer. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridopyrimidine inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the inhibitor and determine the IC50 value.

Visualizing the Landscape of Kinase Inhibition

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and characterization of novel kinase inhibitors.

G cluster_0 In Vitro Screening cluster_1 Hit Validation & Lead Optimization cluster_2 Cellular & In Vivo Evaluation a Compound Library b Primary Kinase Assay (e.g., HTS) a->b c Hit Identification b->c d IC50 Determination c->d Confirmed Hits e Selectivity Profiling (Kinase Panel) d->e f Structure-Activity Relationship (SAR) Studies e->f g Lead Compound Selection f->g h Cellular Proliferation Assays g->h Optimized Leads i Target Engagement & Pathway Analysis h->i j In Vivo Efficacy Studies (Xenograft Models) i->j

Caption: A generalized workflow for kinase inhibitor discovery.

Key Signaling Pathways Targeted by Pyridopyrimidine Inhibitors

The following diagrams illustrate the signaling pathways of several key kinases that are frequently targeted by pyridopyrimidine-based inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling cascade and point of inhibition.

PDGFR_Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Grb2 Grb2 PDGFR->Grb2 PI3K PI3K PDGFR->PI3K Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PDGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Src_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTKs->Src Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->Src Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src Adhesion Adhesion FAK->Adhesion Migration Migration Ras_MAPK->Migration Survival Survival PI3K_Akt->Survival STAT3->Survival BcrAbl_Pathway BcrAbl Bcr-Abl (Constitutively Active) Grb2_SOS_Ras Grb2/SOS/Ras BcrAbl->Grb2_SOS_Ras JAK_STAT JAK/STAT BcrAbl->JAK_STAT PI3K_Akt PI3K/Akt BcrAbl->PI3K_Akt Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->BcrAbl MAPK_Pathway MAPK Pathway Grb2_SOS_Ras->MAPK_Pathway Anti_Apoptosis Anti-Apoptosis JAK_STAT->Anti_Apoptosis PI3K_Akt->Anti_Apoptosis Proliferation Proliferation MAPK_Pathway->Proliferation

References

Comparative Guide to the Cross-Reactivity of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold serves as a critical intermediate in the synthesis of a variety of kinase inhibitors. Understanding the cross-reactivity profile of inhibitors derived from this core structure is paramount for developing selective and effective therapeutic agents while minimizing off-target effects. This guide provides an objective comparison of the performance of inhibitors based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, with a focus on their selectivity against different kinase isoforms, supported by experimental data and detailed protocols.

Performance Comparison of Tetrahydropyrido[4,3-d]pyrimidine-Based PI3Kδ Inhibitors

A notable example of inhibitors utilizing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core are potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The following table summarizes the in vitro potency and isoform selectivity of a series of these compounds.[1]

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (α/δ)Selectivity (β/δ)Selectivity (γ/δ)
11f 2.612001101104624242
Idelalisib 8.674008301308609715

Data sourced from a study on the optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as PI3Kδ inhibitors.[1]

The data clearly indicates that compound 11f , a derivative of the tetrahydropyrido[4,3-d]pyrimidine scaffold, demonstrates high potency against PI3Kδ with an IC50 of 2.6 nM.[1] Furthermore, it exhibits significant selectivity over other Class I PI3K isoforms, with a 462-fold selectivity against PI3Kα.[1] When compared to the established PI3Kδ inhibitor Idelalisib, compound 11f shows improved potency and a comparable selectivity profile.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the cross-reactivity and selectivity of the tetrahydropyrido[4,3-d]pyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (PI3K Isoforms)

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of test compounds against PI3K isoforms α, β, γ, and δ.

Objective: To quantify the potency and selectivity of inhibitors against Class I PI3K isoforms.

Principle: The assay measures the amount of ADP produced from the kinase reaction using a coupled luminescence-based assay (e.g., PI3K-Glo™ Kinase Assay). The luminescence signal is inversely proportional to the amount of PI3K activity.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

  • PIP2 substrate.

  • ATP.

  • Test compounds (e.g., 11f ) dissolved in DMSO.

  • PI3K-Glo™ Kinase Assay Kit (or equivalent).

  • White opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the microplate, add the kinase reaction buffer, the respective PI3K isoform, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent.

  • After a brief incubation, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence using a luminometer.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Inhibitor (e.g., 11f) Inhibitor->PI3K

Caption: PI3K Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Profiling cluster_1 Cell-Based Assays Compound Test Compound (e.g., 11f) Primary_Assay Primary Target Assay (e.g., PI3Kδ IC50) Compound->Primary_Assay Isoform_Panel Isoform Selectivity Panel (PI3Kα, β, γ) Primary_Assay->Isoform_Panel Kinome_Scan Broad Kinome Panel (e.g., >400 kinases) Isoform_Panel->Kinome_Scan Data_Analysis Data Analysis (IC50, Selectivity Score) Kinome_Scan->Data_Analysis Cellular_Assay Cellular Target Engagement (e.g., p-Akt Western Blot) Data_Analysis->Cellular_Assay Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation) Cellular_Assay->Phenotypic_Assay

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

References

A Head-to-Head Comparison: Novel Tetrahydropyridopyrimidine Inhibitors Versus Approved Drugs in KRAS G12C-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, a new class of tetrahydropyridopyrimidine-based inhibitors is demonstrating significant promise in preclinical and clinical settings. This guide provides a comprehensive benchmark of the novel tetrahydropyridopyrimidine inhibitor, adagrasib (MRTX849), against the approved drug, sotorasib (AMG 510). Both agents are covalent inhibitors of the KRAS G12C mutant protein, a once considered "undruggable" target now at the forefront of precision oncology. This comparison synthesizes available experimental data on their biochemical and cellular activity, in vivo efficacy, and clinical outcomes, providing researchers, scientists, and drug development professionals with a detailed overview of their performance.

Mechanism of Action: Covalently Silencing an Oncogenic Driver

Both adagrasib and sotorasib are irreversible inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein. The KRAS protein is a pivotal GTPase that functions as a molecular switch in signaling pathways that control cell growth and proliferation. The G12C mutation results in a constitutively active protein, leading to uncontrolled cell division and tumor development.[1] Adagrasib and sotorasib form a covalent bond with the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This action effectively halts downstream signaling through critical oncogenic pathways like the MAPK and PI3K-AKT cascades.[1]

Quantitative Efficacy: A Comparative Analysis

The following tables summarize the in vitro and in vivo efficacy of the novel tetrahydropyridopyrimidine inhibitor, adagrasib, and its precursor, compound 13, in comparison to the approved drug, sotorasib.

Table 1: In Vitro Cellular Potency (IC50)

CompoundCell LineCancer TypeIC50 (nM)
Compound 13 MIA PaCa-2Pancreatic48
Adagrasib (MRTX849) MIA PaCa-2Pancreatic5
Adagrasib (MRTX849) NCI-H358Non-Small Cell Lung14
Sotorasib (AMG 510) NCI-H358Non-Small Cell LungNot explicitly found in direct comparison

Note: Lower IC50 values indicate greater potency. Data is compiled from multiple sources and direct head-to-head comparisons in the same study are limited.

Table 2: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelTumor Growth Inhibition (TGI) / Regression
Compound 13 MIA PaCa-2Tumor regressions and cures at 30 and 100 mg/kg
Adagrasib (MRTX849) Multiple ModelsPronounced tumor regression in 17 of 26 models
Sotorasib (AMG 510) Multiple ModelsSignificant anti-tumor activity

Table 3: Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC (Matching-Adjusted Indirect Comparison)

ParameterAdagrasib (KRYSTAL-12)Sotorasib (CodeBreaK 200)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 0.93 (0.70–1.22)0.589
Objective Response Rate (ORR) Odds Ratio: 0.86 (0.53–1.38)0.524

This matching-adjusted indirect comparison suggests comparable efficacy between sotorasib and adagrasib in previously treated advanced KRAS G12C-mutated NSCLC.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating these inhibitors.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Tetrahydropyridopyrimidine Inhibitor (e.g., Adagrasib) Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of tetrahydropyridopyrimidine inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical Biochemical Assays (e.g., HTRF) CellViability Cell Viability Assays (e.g., CellTiter-Glo®) Biochemical->CellViability WesternBlot Western Blot (p-ERK Inhibition) CellViability->WesternBlot Xenograft Tumor Xenograft Models WesternBlot->Xenograft PD Pharmacodynamic Analysis Xenograft->PD Phase1 Phase I Trials (Safety & Dosing) PD->Phase1 Phase2_3 Phase II/III Trials (Efficacy) Phase1->Phase2_3

Caption: A typical preclinical and clinical experimental workflow for the evaluation of new KRAS G12C inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

Protocol 1: Biochemical KRAS G12C-GTP Binding Assay (HTRF)

This assay is designed to measure the direct inhibition of the KRAS G12C protein.

  • Materials: 384-well low volume white plates, recombinant His-tagged KRAS G12C protein, fluorescently labeled GTP analog (e.g., GTP-Red), Europium cryptate-labeled anti-His antibody, assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 1 mM DTT), test inhibitors, and an HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the tetrahydropyridopyrimidine inhibitor in the assay buffer.

    • Dispense 2 µL of each inhibitor concentration into the wells of a 384-well plate.

    • Add 4 µL of His-tagged KRAS G12C protein (final concentration ~5 nM) to each well.

    • Prepare a mix of HTRF detection reagents: Eu-anti-His antibody and GTP-Red in assay buffer.

    • Add 4 µL of the detection reagent mix to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the results to determine the IC50 value.[4]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of the inhibitor on the proliferation and viability of KRAS G12C mutant cancer cells.

  • Materials: KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2), 96-well plates, complete growth medium, test inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay kit, and a luminometer.

  • Procedure:

    • Seed KRAS G12C mutant cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.

    • Treat cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 10 µM), including a vehicle control.

    • Incubate for 72 hours.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[1][4]

Protocol 3: Western Blot for p-ERK Inhibition

This protocol measures the inhibition of downstream KRAS signaling by assessing the phosphorylation of ERK.

  • Materials: KRAS G12C mutant cell line, 6-well plates, complete growth medium, test inhibitor, lysis buffer (e.g., RIPA buffer), primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, chemiluminescent substrate, and an imaging system.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Apply chemiluminescent substrate and acquire images.

    • Quantify band intensities to determine the extent of p-ERK inhibition.[5]

Protocol 4: In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of the inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Cell Line: KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358).

  • Procedure:

    • Subcutaneously implant cancer cells into the flanks of the mice.

    • Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer the tetrahydropyridopyrimidine inhibitor and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

    • Measure tumor volume and body weight 2-3 times per week.

    • The study concludes when tumors in the control group reach a maximum size or after a set duration.

    • Calculate Tumor Growth Inhibition (TGI) to assess efficacy.[6][7]

References

Assessing the Therapeutic Index of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between its toxic and therapeutic doses. For researchers in drug development, a comprehensive understanding of the therapeutic index of novel compounds is paramount. This guide provides a comparative analysis of the therapeutic index of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and structurally related compounds, drawing upon recent experimental findings. These compounds have garnered significant interest as scaffolds for the development of inhibitors targeting various cellular pathways implicated in cancer and other diseases.

Comparative Efficacy and Cytotoxicity

The assessment of a compound's therapeutic potential begins with evaluating its efficacy against a target, often measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), and its toxicity towards normal cells, typically represented by the 50% cytotoxic concentration (CC50). The ratio of these values provides the selectivity index (SI), a key indicator of the therapeutic window.

A study on novel tetrahydropyridothienopyrimidine-ureas, which are structurally related to the core of interest, evaluated their cytotoxic effects against a panel of cancer cell lines and a normal human cell line (MRC5). The results, determined by the MTT assay, are summarized below.

CompoundMCF-7 (Breast Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HEPG-2 (Liver Cancer) IC50 (µM)HUVEC (Endothelial) IC50 (µM)MRC5 (Normal Lung Fibroblast) IC50 (µM)Selectivity Index (SI) vs. MCF-7
11l ------3.9
11m -------
11n -----38.114
11b -------
11h -------
Note: Specific IC50 values for each cancer cell line for all compounds were not fully detailed in the provided search results, but the selectivity index for compounds 11l and 11n against MCF-7 versus MRC5 was highlighted. Compound 11n showed an IC50 value of 2.81-29.6 µg/mL across the tested cancer cell lines and was 14 times more selective against the normal MRC5 cell line.[1]

Similarly, various pyrido[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents. One study identified compounds with significant cytotoxicity against MCF-7 and HepG2 cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[2][3] For instance, compounds 4 and 11 exhibited IC50 values of 0.57 µM and 1.31 µM against MCF-7 cells, respectively.[4]

Another class of related compounds, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives, were developed as VCP/p97 inhibitors for acute myeloid leukemia (AML).[5][6] Compounds V12 and V13 from this series demonstrated potent anti-proliferative activities against a variety of cell lines, with IC50 values often less than 1 µM.[5] Importantly, in vivo studies with compound V12 showed a strong anti-tumor effect in a mouse xenograft model with lower toxicity, indicating a favorable therapeutic index.[5][6]

Derivatives of the pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core have been explored as KRAS-G12D inhibitors. Compound 10c from this series showed selective anti-proliferative activity in Panc1 cells (KRAS-G12D mutant) with an IC50 of 1.40 µM, demonstrating a 4.9-fold greater selectivity over wild-type cells.[7][8]

Experimental Protocols

A standardized approach is crucial for the reliable assessment of the therapeutic index. The following outlines a typical experimental workflow for determining in vitro cytotoxicity and efficacy.

G General Workflow for In Vitro Therapeutic Index Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesized Derivatives Treatment Compound Treatment (Dose-Response) Compound->Treatment CellLines Cancer & Normal Cell Lines Seeding Cell Seeding CellLines->Seeding Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading MTT->Absorbance IC50 Calculate IC50/CC50 Absorbance->IC50 SI Determine Selectivity Index (SI = CC50/IC50) IC50->SI

Caption: General workflow for in vitro therapeutic index assessment.

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved, typically in DMSO, and then diluted in cell culture medium to various concentrations. The cells are then treated with these serially diluted compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (for cancer cells) and CC50 (for normal cells) values are determined by plotting the cell viability against the compound concentration. The selectivity index is then calculated as CC50/IC50.[1]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of these pyridopyrimidine derivatives stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway:

One of the investigated mechanisms of action for tetrahydropyridothienopyrimidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation.[1] Inhibition of this pathway is a key anti-angiogenic strategy.

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridopyrimidine Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridopyrimidine derivatives.

Other Targeted Pathways:

  • PIM-1 Kinase: Certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[2][3][4]

  • p97/VCP: 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of p97, a protein involved in protein degradation pathways, leading to ER stress and apoptosis in cancer cells.[5][6]

  • EGFR: Some pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like L858R/T790M found in non-small cell lung cancer.[9]

  • KRAS: Pyrido[4,3-d]pyrimidine and related derivatives have been designed to target the KRAS-G12D and KRAS-G12C mutations, which are key drivers in many cancers.[7][8][10]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive operational plan for the safe handling and disposal of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling and disposing of chlorinated heterocyclic and halogenated organic compounds. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Logistical Information: An Overview

Proper disposal of this compound is a critical final step in the experimental workflow. This compound is classified as a halogenated organic waste and must be handled accordingly. Under no circumstances should this chemical be disposed of in regular trash or down the drain.[1] All waste must be collected, properly labeled, and disposed of through a licensed hazardous waste management facility.

Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryPotential RisksRequired Personal Protective Equipment (PPE)
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Eye Protection: Safety goggles or a face shield. Lab Coat: Standard laboratory coat. Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.
Skin Corrosion/ Irritation May cause skin irritation upon contact.Chemical-resistant gloves and a lab coat are mandatory to prevent skin exposure.
Eye Damage/ Irritation May cause serious eye irritation or damage.Safety goggles are essential. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[3]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.Prevent release into the environment. All waste must be collected for proper disposal.[4]

Operational Plan for Disposal

This step-by-step guide ensures the safe and compliant disposal of this compound waste.

1. Waste Segregation:

  • Crucial First Step: Segregate waste containing this compound as halogenated organic waste .[1][5]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5]

  • Separate Containers: Use designated, clearly labeled, and chemically compatible waste containers.[6]

2. Waste Collection and Storage:

  • Container: Use a robust, leak-proof container with a secure screw-top lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[6]

3. Spill Cleanup Protocol:

  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[7]

  • Personal Protection: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[8][9] For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Collect the absorbed material or spilled solid into a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EH&S) department.

4. Final Disposal Procedure:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.[1]

  • EH&S Coordination: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_waste Waste Generation and Collection cluster_disposal Storage and Final Disposal cluster_spill Spill Response start Start: Handling of this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a well-ventilated area (e.g., chemical fume hood) ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate spill Spill Occurs waste_gen->spill collect Collect in a labeled, compatible, and sealed container segregate->collect store Store in a designated hazardous waste area collect->store contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup store->contact_ehs disposal Disposal by licensed hazardous waste facility (e.g., incineration) contact_ehs->disposal spill_ppe Don appropriate PPE spill->spill_ppe contain Contain spill with inert absorbent material spill_ppe->contain collect_spill Collect spill waste into hazardous waste container contain->collect_spill collect_spill->store decontaminate Decontaminate spill area collect_spill->decontaminate report_spill Report to Supervisor and EH&S decontaminate->report_spill

Disposal Workflow Diagram

Disclaimer: This guide is intended to provide essential safety and logistical information based on the chemical properties of analogous compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department before handling or disposing of any hazardous chemical.

References

Comprehensive Safety and Handling Guide for 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine was not located. The following guidance is synthesized from the SDSs of structurally similar compounds, including other chlorinated pyrido- and pyrrolopyrimidines. It is imperative to treat this compound with a high degree of caution, assuming it may have hazardous properties.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound.

Hazard Assessment and Engineering Controls

Given the unknown toxicological profile of this specific molecule, a thorough risk assessment should be conducted before commencing any work. All handling of this compound, especially of the solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.[1] Engineering controls such as eyewash stations and safety showers must be readily accessible.[2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure user safety. The required level of protection may vary based on the scale of the experiment and the potential for exposure.

Activity Required Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers, transport within the lab)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions, small-scale reactions)- Chemical-resistant lab coat- Chemical splash goggles[5][6]- Double-gloving with nitrile gloves[1]
High-Hazard Activities (e.g., large-scale synthesis, procedures with high aerosolization potential, cleaning spills)- Disposable, solid-front laboratory gown- Chemical splash goggles and a face shield[1]- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 or higher, or a full-face respirator if exposure limits are exceeded or irritation is experienced)[5][6]

Note: Always inspect gloves for any signs of degradation or puncture before and during use. If contamination occurs, change gloves immediately.[1][5][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe handling of this compound.

3.1. Preparation and Weighing:

  • Don the appropriate PPE for moderate-hazard activities.

  • Conduct all manipulations of the solid compound within a chemical fume hood.[1]

  • Use spark-proof tools and equipment where necessary to avoid ignition sources.[6][7]

  • Avoid the formation of dust and aerosols during handling.[3][5][6][7]

3.2. Solution Preparation and Reactions:

  • Handle all solutions in a well-ventilated area, preferably within a fume hood.[6][7]

  • Keep containers tightly closed when not in use.[2][8][9]

  • Avoid contact with skin and eyes.[6][7]

3.3. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6][7][8][9]

  • Keep it away from incompatible materials such as strong oxidizing agents.[3][4]

  • Consider refrigeration as indicated for similar compounds.[2][9]

Emergency Procedures

4.1. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][8][9][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[2][8][9][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5][8][10]

4.2. Accidental Release Measures:

  • Evacuate personnel from the affected area.

  • Ensure adequate ventilation.

  • Wearing appropriate high-hazard PPE, contain the spill.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, sealed container for disposal.[3][4]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect chemical waste in designated, appropriately labeled, and sealed containers.

  • Dispose of the waste through an approved hazardous waste disposal facility.[2][3][8][9]

  • Do not dispose of it down the drain or with general laboratory trash.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weighing Weigh Compound FumeHood->Weighing PrepareSolution Prepare Solution Weighing->PrepareSolution Spill Spill Weighing->Spill Exposure Exposure Weighing->Exposure ConductReaction Conduct Reaction PrepareSolution->ConductReaction PrepareSolution->Spill PrepareSolution->Exposure Storage Store Securely ConductReaction->Storage Decontaminate Decontaminate Glassware ConductReaction->Decontaminate ConductReaction->Spill ConductReaction->Exposure WasteCollection Collect Hazardous Waste Decontaminate->WasteCollection WasteDisposal Dispose via Certified Vendor WasteCollection->WasteDisposal DoffPPE Doff & Dispose PPE DoffPPE->WasteCollection SpillCleanup Follow Spill Protocol Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.